Technical Documentation Center

4-(2,4-Difluorophenyl)piperidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2,4-Difluorophenyl)piperidine hydrochloride
  • CAS: 941711-38-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 4-(2,4-Difluorophenyl)piperidine Hydrochloride

This guide provides a comprehensive technical overview of the analytical methodologies for the definitive structure elucidation of 4-(2,4-Difluorophenyl)piperidine hydrochloride, a key intermediate in the synthesis of va...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the analytical methodologies for the definitive structure elucidation of 4-(2,4-Difluorophenyl)piperidine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols for the characterization of this and similar small molecules.

Introduction: The Significance of 4-(2,4-Difluorophenyl)piperidine Hydrochloride

4-(2,4-Difluorophenyl)piperidine hydrochloride (Figure 1) is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a core component in the synthesis of atypical antipsychotic drugs such as Iloperidone and Risperidone. The precise molecular structure, including stereochemistry and purity, is critical to the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, rigorous structure elucidation is a non-negotiable aspect of its development and quality control.

This guide will walk through a multi-technique approach to unequivocally confirm the identity and structure of 4-(2,4-Difluorophenyl)piperidine hydrochloride, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Figure 1: Chemical Structure of 4-(2,4-Difluorophenyl)piperidine Hydrochloride

A 2D representation of the protonated piperidine ring linked to the 2,4-difluorophenyl ketone moiety, with the chloride counter-ion.

Foundational Analysis: Physicochemical Properties

A preliminary characterization provides the initial data points for identity confirmation.

PropertyValueSource
Molecular Formula C₁₂H₁₄ClF₂NO[2]
Molecular Weight 261.70 g/mol
Appearance White to light yellow crystalline powder
Melting Point 203-206 °C (decomposes)
CAS Number 106266-04-0

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom. For 4-(2,4-Difluorophenyl)piperidine hydrochloride, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 4-(2,4-Difluorophenyl)piperidine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay that allows for quantitative integration.

  • ¹³C NMR Acquisition: Obtain a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (Optional but Recommended): To further confirm assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.[3]

Spectral Interpretation and Expected Data

The protonated nitrogen of the piperidine ring will influence the chemical shifts of the adjacent protons. The difluorinated phenyl ring will exhibit characteristic splitting patterns due to fluorine-proton and fluorine-carbon coupling.

¹H NMR:

  • Piperidine Protons: Expect a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm). The protons on the carbons adjacent to the protonated nitrogen (C2 and C6) will be deshielded and appear at a higher chemical shift. The proton at C4 will also be deshielded due to the adjacent carbonyl group.

  • Aromatic Protons: The three protons on the difluorophenyl ring will appear in the aromatic region (typically 7.0-8.0 ppm). Due to the fluorine substituents, they will exhibit complex splitting patterns (doublets of doublets or triplets of doublets).

  • NH Proton: The proton on the nitrogen will be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

¹³C NMR:

  • Carbonyl Carbon: The ketone carbonyl carbon will be significantly deshielded, appearing at a chemical shift of around 200 ppm.

  • Aromatic Carbons: The carbons of the difluorophenyl ring will appear in the range of 110-165 ppm. The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF).

  • Piperidine Carbons: The piperidine carbons will be observed in the aliphatic region (typically 25-55 ppm). The carbons adjacent to the nitrogen (C2 and C6) will be slightly deshielded compared to the other piperidine carbons.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it will likely produce a protonated molecular ion [M+H]⁺ corresponding to the free base.[3]

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To study the fragmentation pattern, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.

Expected Mass Spectrum and Fragmentation Pattern
  • Full Scan MS: The ESI-MS spectrum in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ of the free base (C₁₂H₁₃F₂NO), with an expected m/z of approximately 226.10.

  • MS/MS Fragmentation: The fragmentation of the protonated molecule is likely to involve characteristic losses from the piperidine ring and cleavage of the bond between the piperidine ring and the carbonyl group. Common fragmentation pathways for piperidine derivatives include α-cleavage and ring fission.

fragmentation M_H [M+H]⁺ (m/z ≈ 226.10) frag1 Loss of H₂O (if protonation occurs on carbonyl) M_H->frag1 frag2 Cleavage of C4-C(O) bond M_H->frag2 frag3 α-Cleavage of piperidine ring M_H->frag3

A simplified diagram illustrating potential fragmentation pathways in tandem mass spectrometry.

Single-Crystal X-ray Diffraction: The Definitive Structure

When a suitable single crystal can be obtained, X-ray diffraction provides an unambiguous three-dimensional model of the molecule, confirming connectivity, conformation, and stereochemistry.

Experimental Protocol: X-ray Diffraction
  • Crystallization: Growing a single crystal of sufficient size and quality is often the most challenging step. This typically involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or by using vapor diffusion or cooling crystallization techniques.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.[3]

Expected Crystallographic Data

A successful crystal structure determination will provide precise bond lengths, bond angles, and torsion angles. It will definitively show the chair conformation of the piperidine ring and the relative orientation of the 2,4-difluorophenyl group. The presence and location of the chloride counter-ion and any solvent molecules in the crystal lattice will also be determined.

Integrated Approach to Structure Elucidation

The true power of modern analytical chemistry lies in the integration of data from multiple techniques. The flowchart below illustrates a logical workflow for the structure elucidation of 4-(2,4-Difluorophenyl)piperidine hydrochloride.

structure_elucidation_workflow cluster_start Initial Characterization cluster_confirmation Final Confirmation start Obtain Sample of 4-(2,4-Difluorophenyl)piperidine HCl physchem Determine Physicochemical Properties (Appearance, MP) start->physchem nmr NMR Spectroscopy (¹H, ¹³C, 2D) physchem->nmr ms Mass Spectrometry (ESI-MS, MS/MS) physchem->ms confirm Structure Confirmed nmr->confirm ms->confirm xray Single-Crystal X-ray Diffraction xray->confirm

A workflow diagram illustrating the integrated approach to structure elucidation.

Conclusion

The structure elucidation of 4-(2,4-Difluorophenyl)piperidine hydrochloride is a critical process that relies on the synergistic application of modern analytical techniques. By combining the detailed connectivity and environmental information from NMR, the precise mass and fragmentation data from MS, and the unequivocal three-dimensional structure from X-ray diffraction, researchers can be confident in the identity and purity of this important pharmaceutical intermediate. This rigorous approach ensures the quality and consistency required in drug development and manufacturing.

References

  • K. Wähälä, T. Hase. (1991).
  • PubChem. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. [Link]

  • New synthetic process of iloperidone. (2025-08-07). ResearchGate. [Link]

Sources

Exploratory

synthesis of Risperidone from 4-(2,4-Difluorophenyl)piperidine hydrochloride

An In-Depth Technical Guide to the Synthesis of Risperidone Prepared by: Gemini, Senior Application Scientist Introduction Risperidone is a potent second-generation (atypical) antipsychotic agent widely used in the treat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Risperidone

Prepared by: Gemini, Senior Application Scientist

Introduction

Risperidone is a potent second-generation (atypical) antipsychotic agent widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1] It exhibits a high affinity for both serotonin (5-HT₂) and dopamine (D₂) receptors, a mechanism of action that contributes to its efficacy in managing both the positive and negative symptoms of psychosis. The chemical structure of Risperidone, 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is assembled from two key heterocyclic moieties.

This guide provides a detailed technical overview of a common and industrially relevant synthetic route to Risperidone. The core of this synthesis is the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a reactive pyridopyrimidinone side chain. While the prompt specifies starting from "4-(2,4-Difluorophenyl)piperidine hydrochloride," it is important to clarify that this compound is a precursor to the actual benzisoxazole intermediate required for the final condensation step. This guide will therefore first briefly outline the formation of the necessary benzisoxazole piperidine core before detailing the main alkylation reaction, purification, and characterization processes.

Retrosynthetic Analysis & Strategic Overview

A logical retrosynthetic analysis of Risperidone identifies the final carbon-nitrogen bond formation between the piperidine ring and the ethyl side chain as the key disconnection. This simplifies the molecule into two primary building blocks:

  • Nucleophile: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (herein referred to as Intermediate I ).

  • Electrophile: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (herein referred to as Intermediate II ).

The overall synthetic strategy is a classical nucleophilic substitution (SN2) reaction, where the secondary amine of the piperidine ring in Intermediate I attacks the electrophilic carbon of the chloroethyl group in Intermediate II .

G Risperidone Risperidone Disconnection Key C-N Bond Disconnection (N-Alkylation) Risperidone->Disconnection Retrosynthesis Intermediate_I Intermediate I (Nucleophile) 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Disconnection->Intermediate_I Intermediate_II Intermediate II (Electrophile) 3-(2-chloroethyl)-pyridopyrimidinone Disconnection->Intermediate_II

Caption: Retrosynthetic analysis of Risperidone.

Synthesis of Key Precursors

Precursor I: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride

This intermediate is typically prepared in a two-step sequence starting from (2,4-difluorophenyl)(piperidin-4-yl)methanone, which itself can be synthesized via Friedel-Crafts acylation.[2]

  • Oximation: The ketone is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol to form the corresponding oxime, (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime.[2]

  • Cyclization: The oxime undergoes an intramolecular nucleophilic aromatic substitution (SNAr) reaction. Treatment with a strong base, such as aqueous potassium hydroxide, facilitates the cyclization to form the benzisoxazole ring system, yielding 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[1][2] Subsequent treatment with HCl provides the hydrochloride salt, which is often a stable, crystalline solid suitable for storage and use in the next step.

Precursor II: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

This crucial alkylating agent is a well-established compound in pharmaceutical synthesis.[3][4] Its preparation involves the cyclocondensation of 2-aminopyridine derivatives with appropriate keto-esters followed by subsequent chemical modifications to install the chloroethyl side chain. It is commercially available from various suppliers, which is often the preferred route for drug development professionals to expedite synthesis.[1]

The Core Condensation Reaction: N-Alkylation

The formation of Risperidone is achieved by the coupling of Intermediate I and Intermediate II . This reaction is a cornerstone of many Risperidone synthesis patents and publications.[1][5][6]

Causality Behind Experimental Choices
  • Base: An inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential.[7][8] Its primary role is to neutralize the hydrochloride salt of Intermediate I , liberating the free secondary amine. The free amine is the active nucleophile required for the SN2 reaction. The base also scavenges the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Solvent: A polar aprotic solvent such as acetonitrile, isopropanol, or dimethylformamide (DMF) is typically used.[5][7][8] These solvents effectively dissolve the reactants and facilitate the SN2 mechanism without interfering with the reaction. More recent, "greener" processes favor solvents like isopropanol or acetonitrile over DMF to reduce environmental impact and simplify solvent removal.[5][7]

  • Catalyst: A catalytic amount of potassium iodide (KI) is often added.[6][7] Through the Finkelstein reaction, the iodide ion displaces the chloride on Intermediate II in situ to form a more reactive iodoethyl intermediate. Iodide is a superior leaving group compared to chloride, thereby significantly accelerating the rate of the N-alkylation reaction.

  • Temperature: The reaction is typically conducted at reflux temperature (e.g., 80-82°C in isopropanol) to ensure a reasonable reaction rate.[7] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion and avoid the formation of degradation impurities.

Quantitative Data for N-Alkylation
ParameterValue / ReagentMolar Equiv.Rationale
Intermediate I 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl1.0Limiting Reagent
Intermediate II 3-(2-chloroethyl)-pyridopyrimidinone1.0 - 1.2Slight excess ensures full conversion of I
Base Sodium Carbonate (Na₂CO₃)2.0 - 3.0Neutralizes HCl salt and scavenges byproduct HCl
Catalyst Potassium Iodide (KI)0.1 - 0.2Catalytic amount to accelerate the reaction
Solvent Isopropanol or Acetonitrile-Provides suitable reaction medium
Temperature Reflux (e.g., ~82 °C for Isopropanol)-Ensures adequate reaction kinetics
Time 4 - 8 hours-Typical duration, monitor by TLC/HPLC
Detailed Step-by-Step Experimental Protocol
  • Reaction Setup: To a suitable round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Intermediate I (1.0 eq), Intermediate II (1.1 eq), Sodium Carbonate (2.5 eq), and Potassium Iodide (0.15 eq).

  • Solvent Addition: Add the chosen solvent (e.g., isopropanol, approx. 10 mL per gram of Intermediate I).

  • Heating: Stir the suspension and heat the mixture to reflux temperature (80-82°C for isopropanol).[7]

  • Reaction Monitoring: Maintain reflux for 4-6 hours. Monitor the reaction's progress periodically (e.g., every hour after the first 2 hours) using TLC or HPLC until the starting material (Intermediate I ) is consumed.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification

The isolation and purification protocol is designed to remove inorganic salts and unreacted reagents, yielding pure Risperidone.

  • Quenching: Slowly pour the cooled reaction mixture into a larger beaker containing deionized water (approx. 20-30 volumes relative to the solvent).[7] This step precipitates the crude Risperidone, which has low aqueous solubility, while the inorganic salts remain dissolved.

  • Filtration: Stir the aqueous suspension for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water until the pH of the filtrate is neutral. This removes any residual inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.

  • Recrystallization (Purification): The dried crude product can be further purified by recrystallization from a suitable solvent system, such as isopropanol or an isopropanol/DMF mixture, to achieve high pharmaceutical purity (>99.5%).[5][7] This process removes any organic impurities formed during the reaction.

Characterization and Quality Control

The identity and purity of the synthesized Risperidone must be confirmed using a panel of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and quantify any related substances or impurities.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of Risperidone (410.48 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation by showing the chemical shifts and coupling patterns of all protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl (C=O) stretch around 1650 cm⁻¹.[7]

  • X-Ray Diffraction (XRD): Used to identify the specific polymorphic form of the crystalline solid.[7]

Overall Synthesis and Purification Workflow

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation Phase cluster_2 Purification & Analysis A Charge Reactants: - Intermediate I (HCl Salt) - Intermediate II - Na2CO3 - KI B Add Solvent (e.g., Isopropanol) A->B C Heat to Reflux (~82°C) B->C D Monitor Reaction (TLC / HPLC) C->D E Cool to RT D->E F Quench in Water (Precipitation) E->F G Filter & Wash Solid F->G H Dry Crude Product G->H I Recrystallize (e.g., from Isopropanol) H->I J Dry Pure API I->J K Characterization (HPLC, MS, NMR, IR) J->K L L K->L Final Product: High-Purity Risperidone

Caption: Workflow for Risperidone synthesis.

References

  • Improved process for preparation of risperidone.
  • RISPERIDONE - New Drug Approvals. [Link]

  • Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal. [Link]

  • Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. PubMed. [Link]

  • Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. PubMed. [Link]

  • Method for preparing risperidone.
  • Preparation of risperidone.
  • A process for the preparation of antipsychotic risperidone.
  • A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. National Institutes of Health (NIH). [Link]

  • Development and Characterization of Long-Acting Injectable Risperidone Microspheres Using Biodegradable Polymers: Formulation Optimization and Release Kinetics. MDPI. [Link]

  • Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Derivatives as Antibacterial Agents. ResearchGate. [Link]

  • Preparation of risperidone. WIPO Patentscope. [Link]

  • Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Analytical Imperative for Piperidine Hydrochloride

An In-Depth Guide to the Analytical Characterization of Piperidine Hydrochloride Salts Piperidine and its derivatives are fundamental heterocyclic scaffolds, pivotal in the synthesis of a vast array of active pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of Piperidine Hydrochloride Salts

Piperidine and its derivatives are fundamental heterocyclic scaffolds, pivotal in the synthesis of a vast array of active pharmaceutical ingredients (APIs).[1] From antipsychotics to analgesics, the piperidine ring is a cornerstone of modern drug design. When utilized in synthesis, it is often employed as its hydrochloride salt (C₅H₁₁N·HCl) to improve stability, solubility, and handling characteristics.[2] The hygroscopic nature of piperidine hydrochloride further necessitates stringent analytical oversight.[2]

For researchers, process chemists, and quality control analysts, the robust and accurate analysis of piperidine hydrochloride is not merely a procedural step but a critical checkpoint. It ensures the identity, purity, and strength of the starting material, directly impacting the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive overview of the principal analytical techniques, blending theoretical underpinnings with detailed, field-tested protocols.

Core Analytical Strategy: A Multi-Technique Approach

A single analytical method is rarely sufficient for the complete characterization of a pharmaceutical salt. A holistic understanding requires a combination of techniques that probe different physicochemical properties of the molecule. The choice of method is dictated by the analytical objective, whether it is for identification, purity assessment, or quantitative assay.

Caption: A multi-technique approach for comprehensive analysis.

Titrimetric Analysis for Potency (Assay)

Principle and Rationale: Titration remains a fundamental, cost-effective, and highly precise method for determining the overall purity (assay) of an acidic or basic substance.[3] Piperidine hydrochloride is the salt of a weak base (piperidine) and a strong acid (HCl). In aqueous solution, the piperidinium ion is weakly acidic, making a direct aqueous titration challenging due to poor endpoint detection. Therefore, a non-aqueous acid-base titration is the method of choice. This technique enhances the basic properties of the analyte relative to the solvent, providing a sharp and discernible titration endpoint. The United States Pharmacopeia (USP) frequently lists this method for amine hydrochlorides, such as in the monograph for Biperiden Hydrochloride.[4]

Protocol: Non-Aqueous Potentiometric Titration

  • System Preparation:

    • Titrant: Standardized 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid.

    • Solvent: Glacial Acetic Acid.

    • Electrode System: A glass pH electrode and a reference electrode (e.g., calomel or silver/silver chloride) suitable for non-aqueous systems.

    • Endpoint Detection: Potentiometer.

  • Procedure:

    • Accurately weigh approximately 200-300 mg of the piperidine hydrochloride sample into a clean, dry 150 mL beaker.

    • Add 50 mL of glacial acetic acid and stir with a magnetic stirrer until the sample is completely dissolved. Gentle warming may be applied if necessary.

    • Expert Tip: For hydrohalide salts, interference from the halide ion (Cl⁻) can be problematic. To mitigate this, add 10-15 mL of mercuric acetate solution (typically 6% w/v in glacial acetic acid). The mercuric acetate reacts with the chloride ion to form poorly dissociated mercuric chloride, effectively removing the interference.[4]

    • Immerse the electrodes into the solution, ensuring they do not touch the beaker walls or the stir bar.

    • Titrate the solution with 0.1 N perchloric acid, recording the potential (mV) readings after each incremental addition of titrant. The increments should be smaller (e.g., 0.05-0.1 mL) as the endpoint is approached.

    • Determine the endpoint as the point of maximum inflection on the titration curve (the steepest part of the curve, identifiable using the first or second derivative).

    • Perform a blank determination using the same quantities of reagents but omitting the sample. Correct the sample titration volume for the blank volume.

  • Calculation:

    • Assay (%) = ( (V_sample - V_blank) * N_titrant * MW ) / ( W_sample * 10 )

    • Where:

      • V_sample = Volume of titrant for the sample (mL)

      • V_blank = Volume of titrant for the blank (mL)

      • N_titrant = Normality of the perchloric acid titrant

      • MW = Molecular weight of piperidine hydrochloride (121.61 g/mol )[2][5]

      • W_sample = Weight of the sample (mg)

Chromatographic Methods for Purity and Impurity Profiling

Chromatography is indispensable for separating the main component from related substances, synthetic impurities, and degradation products.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for analyzing non-volatile salts like piperidine hydrochloride.[3] The primary challenge is detection, as the piperidine molecule lacks a significant UV chromophore. This necessitates either derivatization to introduce a UV-active group or the use of a universal detector.

Protocol 1: HPLC with Charged Aerosol Detection (CAD)

Rationale: CAD is a powerful, near-universal mass-based detector that does not require the analyte to have a chromophore. It is highly suitable for ionic and polar compounds. To achieve good chromatographic peak shape and retention on a standard reversed-phase column, an ion-pairing agent is used.[6]

ParameterSpecificationCausality/Rationale
Column Atlantis dC18 (or equivalent C18), 4.6 x 150 mm, 5 µmProvides robust reversed-phase separation.
Mobile Phase A 0.1% Heptafluorobutyric Acid (HFBA) in WaterHFBA acts as an ion-pairing agent, binding to the positively charged piperidinium ion to form a neutral, more retentive complex.
Mobile Phase B 0.1% HFBA in AcetonitrileOrganic modifier for elution. HFBA is included to maintain consistent ion-pairing throughout the gradient.
Gradient Isocratic or simple gradient (e.g., 95% A to 70% A over 15 min)To be optimized based on impurity profile.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.[6]
Detector Charged Aerosol Detector (CAD)Universal detection for the non-chromophoric analyte. Nitrogen gas pressure set to ~35 psi.[6]
Sample Diluent Water:Methanol (80:20, v/v)Ensures good solubility and compatibility with the mobile phase.[6]
Sample Conc. ~0.4 mg/mLA typical concentration for assay and impurity analysis.[6]

Protocol 2: HPLC-UV with Pre-Column Derivatization

Rationale: This classic approach involves chemically modifying the piperidine molecule to attach a chromophore, enabling sensitive detection by a standard UV detector. A common derivatizing agent for amines is 4-toluenesulfonyl chloride (tosyl chloride).[7]

Caption: Workflow for pre-column derivatization HPLC-UV analysis.

ParameterSpecificationCausality/Rationale
Column Inertsil C18 (or equivalent), 4.6 x 250 mm, 5 µmStandard reversed-phase column for separating the derivatized product.
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (e.g., 68:32 v/v)Isocratic mobile phase for simple separation. Acid improves peak shape.[7]
Flow Rate 1.0 mL/minTypical analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[7]
Detector UV-Vis DetectorWavelength set to a maximum absorbance of the tosyl chromophore (e.g., 254 nm).
B. Gas Chromatography (GC)

Rationale: GC offers high resolution but is suitable only for volatile and thermally stable compounds.[3] Piperidine hydrochloride is a non-volatile salt and will not chromatograph directly. It must first be converted to its volatile free base (piperidine, b.p. 106 °C).[8][9] Headspace GC is the preferred technique as it introduces only the volatile components into the GC system, protecting the inlet and column from non-volatile salt residues.

Protocol: Headspace GC with Flame Ionization Detection (FID)

This method is particularly useful for quantifying residual piperidine in a final product.[8]

  • Sample Preparation:

    • Accurately weigh the sample (e.g., 100 mg) directly into a 20 mL headspace vial.

    • Add a precise volume (e.g., 1.0 mL) of an alkaline solution, such as 1M Sodium Hydroxide (NaOH). This neutralizes the HCl and liberates the volatile piperidine free base.[8]

    • Immediately seal the vial with a septum and crimp cap.

  • GC and Headspace Parameters:

ParameterSpecificationCausality/Rationale
GC Column DB-624, DB-WAX, or similar polar capillary column (30 m x 0.32 mm x 1.8 µm)A polar stationary phase is required for good peak shape of the basic piperidine analyte.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Oven Program Isothermal at 120 °C for 5 min, or ramp from 50 °C to 200 °C at 10 °C/minProgram is optimized to separate piperidine from other volatile impurities.
Inlet Temp. 220 °CEnsures rapid vaporization of the injected sample.
Detector (FID) Temp. 250 °CPrevents condensation of analytes in the detector.
Headspace Vial Temp. 80 - 100 °CHeats the sample to drive the volatile piperidine into the vapor phase.
Headspace Incubation Time 15 - 30 minAllows the sample to reach vapor-liquid equilibrium.

Spectroscopic Methods for Structural Identification

Spectroscopic techniques provide an unambiguous confirmation of the molecule's chemical structure and identity.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR provides a molecular "fingerprint" by measuring the absorption of infrared radiation by specific chemical bonds. For piperidine hydrochloride, key absorptions confirm the presence of the piperidinium cation and the overall structure.[3][5]

Wavenumber (cm⁻¹)AssignmentSignificance
~2700 - 3000N⁺-H Stretch (broad)Confirms the presence of the protonated amine (piperidinium ion). This is a hallmark of an amine salt.
~2850 - 2950C-H Stretch (aliphatic)Corresponds to the CH₂ groups in the saturated ring.
~1580 - 1610N-H BendFurther evidence of the piperidinium group.
< 1500Fingerprint RegionA complex pattern of absorptions unique to the molecule's structure.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for elucidating the precise atomic structure of a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively.[1][10]

Typical ¹H NMR (in D₂O):

  • δ ~3.1-3.3 ppm (multiplet, 4H): Protons on carbons adjacent to the nitrogen (C2, C6). They are deshielded by the electronegative nitrogen atom.

  • δ ~1.7-1.9 ppm (multiplet, 6H): Protons on the remaining ring carbons (C3, C4, C5).

Typical ¹³C NMR (in D₂O):

  • δ ~45 ppm: Carbons adjacent to nitrogen (C2, C6).

  • δ ~26 ppm: Carbon at the 4-position (C4).

  • δ ~23 ppm: Carbons at the 3 and 5-positions (C3, C5).

C. Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and structural fragments.[11]

  • Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing the salt directly. In positive ion mode, it will detect the piperidinium cation, which is simply protonated piperidine. The expected parent ion would be at m/z 86.09 , corresponding to [C₅H₁₁N + H]⁺.

  • GC-MS: When coupled with GC (after conversion to the free base), electron ionization (EI) is used. This results in more fragmentation. The molecular ion [M]⁺ of free piperidine will be observed at m/z 85.09 . A prominent fragment is often seen at m/z 84 due to the loss of a hydrogen atom to form a stable iminium ion.[12]

Thermal Analysis

Principle: Thermal methods characterize the physical and chemical properties of a substance as a function of temperature. They are crucial for understanding stability, polymorphism, and solvation state.[13][14]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. For piperidine hydrochloride, it is used to determine the melting point, which is a key identity and purity indicator. A sharp, well-defined melting endotherm is indicative of high purity. The literature value for the melting point is approximately 245-248 °C .[2] Broad or multiple peaks could indicate impurities or the presence of different polymorphic forms.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and solvent/water content. For a hygroscopic material like piperidine hydrochloride, a TGA scan will show an initial weight loss at lower temperatures (< 120 °C) corresponding to the loss of adsorbed water, followed by a sharp weight loss at higher temperatures (> 250 °C) where the compound decomposes.[15]

Conclusion

The analytical characterization of piperidine hydrochloride is a multifaceted process that relies on the synergistic application of titrimetric, chromatographic, spectroscopic, and thermal techniques. A non-aqueous titration provides a reliable measure of potency, while modern HPLC methods with universal detectors like CAD offer a powerful tool for purity analysis without derivatization. GC-Headspace is the method of choice for analyzing the volatile free base, especially in residual impurity contexts. Finally, a full suite of spectroscopic (FTIR, NMR, MS) and thermal (DSC, TGA) analyses provides an unassailable confirmation of identity, structure, and physicochemical properties. Employing these self-validating and complementary protocols ensures the quality and consistency of piperidine hydrochloride, safeguarding its critical role in pharmaceutical development.

References

  • Biosynce. (2025, July 7). What are the detection methods for piperidine? Biosynce Blog. [Link]

  • Google Patents. (2016).
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Maia, M. H., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. [Link]

  • Taylor & Francis Online. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine, hydrochloride (1:1). PubChem Compound Database. [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • PubMed. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs. [Link]

  • PubMed. (2019). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry trace of piperidine. [Link]

  • USP. (n.d.). USP Monographs: Biperiden Hydrochloride. [Link]

  • ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. [Link]

  • ACS Publications. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • MDPI. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Piperidine. NIST Chemistry WebBook. [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • RSC Publishing. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 4-(2,4-Difluorophenyl)piperidine Hydrochloride

Introduction: The Significance of 4-(2,4-Difluorophenyl)piperidine Hydrochloride in Modern Drug Discovery 4-(2,4-Difluorophenyl)piperidine hydrochloride is a critical building block in the synthesis of numerous pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-(2,4-Difluorophenyl)piperidine Hydrochloride in Modern Drug Discovery

4-(2,4-Difluorophenyl)piperidine hydrochloride is a critical building block in the synthesis of numerous pharmacologically active compounds. Its unique structural motif, featuring a difluorinated phenyl ring attached to a piperidine core, imparts desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This moiety is frequently incorporated into central nervous system (CNS) active agents, including antipsychotics and antidepressants, where the fluorine atoms can enhance metabolic stability and receptor binding affinity. The hydrochloride salt form ensures improved solubility and handling characteristics, making it amenable to pharmaceutical formulation.

The escalating demand for novel therapeutics targeting complex diseases necessitates robust and scalable synthetic routes to key intermediates like 4-(2,4-Difluorophenyl)piperidine. This guide provides a comprehensive overview of a validated large-scale synthesis strategy, delving into the underlying chemical principles, detailed experimental protocols, and critical process parameters to ensure a safe, efficient, and reproducible manufacturing process.

Strategic Approach to Synthesis: A Comparative Analysis of Key Methodologies

Several synthetic strategies can be envisioned for the construction of 4-arylpiperidines.[1] For the large-scale production of 4-(2,4-Difluorophenyl)piperidine, two primary disconnection approaches are considered:

  • Formation of the C-C bond between the pre-formed piperidine and the difluorophenyl ring. This is a highly convergent approach.

  • Construction of the piperidine ring onto a difluorophenyl-containing fragment.

For industrial-scale synthesis, convergent routes are often favored due to their efficiency and potential for higher overall yields. Among the various cross-coupling reactions available for C-C bond formation, the Suzuki-Miyaura coupling stands out due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the required building blocks.[2][3][4] The general availability of boronic acids and their derivatives also contributes to the cost-effectiveness of this approach on a large scale.

An alternative and powerful method involves the catalytic hydrogenation of a corresponding pyridine precursor . This method is atom-economical and can be highly efficient, provided a suitable catalyst and reaction conditions are employed.[5][6]

This guide will focus on a robust two-step synthetic sequence commencing from commercially available 4-pyridone. This strategy involves an initial nucleophilic aromatic substitution (SNAr) or a Grignard-type addition followed by dehydration to form a tetrahydropyridine intermediate, which is then subjected to catalytic hydrogenation. This approach is often advantageous for large-scale operations due to the relatively low cost of starting materials and the avoidance of expensive palladium catalysts in the key C-C bond-forming step.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Synthesis of 4-(2,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine cluster_1 Step 2: Catalytic Hydrogenation and Salt Formation A 1-Bromo-2,4-difluorobenzene D Grignard Reagent Formation (2,4-Difluorophenylmagnesium bromide) A->D B Magnesium Turnings B->D C N-Protected-4-piperidone E Grignard Addition C->E D->E F Dehydration & Deprotection E->F G 4-(2,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine F->G H 4-(2,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine J Hydrogenation H->J I H2, Catalyst (e.g., Pd/C) I->J K 4-(2,4-Difluorophenyl)piperidine (Free Base) J->K M Salt Formation K->M L HCl in appropriate solvent L->M N 4-(2,4-Difluorophenyl)piperidine hydrochloride M->N

Caption: Overall synthetic workflow for 4-(2,4-Difluorophenyl)piperidine hydrochloride.

Detailed Experimental Protocols

Part 1: Synthesis of 4-(2,4-Difluorophenyl)piperidine (Free Base)

This part details the synthesis of the free base via a Grignard reaction followed by hydrogenation. The choice of an N-protecting group for the 4-piperidone is crucial for controlling reactivity and facilitating purification. A benzyl or Boc group is commonly employed. For the purpose of this protocol, we will proceed with an N-Boc protected 4-piperidone.

The Grignard reaction is a powerful tool for C-C bond formation but requires stringent anhydrous conditions to prevent quenching of the highly reactive organomagnesium species.[7][8]

Materials and Reagents:

ReagentCAS No.Molecular WeightMoles (Equivalents)Amount
Magnesium Turnings7439-95-424.31 g/mol 1.229.17 g
1-Bromo-2,4-difluorobenzene367-27-1192.99 g/mol 1.0193.0 g
N-Boc-4-piperidone79099-07-3199.25 g/mol 1.0199.25 g
Anhydrous Tetrahydrofuran (THF)109-99-9--1.5 L
Iodine7553-56-2-Catalytic1 crystal

Protocol:

  • Reactor Setup: A multi-necked, flame-dried reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

  • Grignard Initiation: The magnesium turnings are charged into the reactor. A single crystal of iodine is added to activate the magnesium surface. A small portion (approx. 10%) of the 1-bromo-2,4-difluorobenzene dissolved in 200 mL of anhydrous THF is added to the magnesium. The reaction is initiated, which is evident by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required to initiate the reaction.[9]

  • Grignard Formation: Once the reaction has initiated, the remaining 1-bromo-2,4-difluorobenzene solution is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Addition: The solution of N-Boc-4-piperidone in 500 mL of anhydrous THF is cooled to 0 °C in a separate vessel. The prepared Grignard reagent is then added slowly to the piperidone solution, maintaining the temperature below 10 °C.

  • Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol intermediate.

The crude tertiary alcohol is typically unstable and is directly subjected to dehydration and deprotection to form the more stable tetrahydropyridine intermediate.

Materials and Reagents:

ReagentCAS No.Moles (Equivalents)Amount
Crude Tertiary Alcohol-1.0As obtained from Step 1.1
Formic Acid (88%)64-18-6Excess500 mL

Protocol:

  • The crude tertiary alcohol is dissolved in formic acid.

  • The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the excess formic acid is removed under reduced pressure.

  • The residue is dissolved in water and basified with a 50% aqueous solution of sodium hydroxide (NaOH) to a pH > 12, keeping the temperature below 20 °C with an ice bath.

  • The product is extracted with dichloromethane or another suitable organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 4-(2,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine.

The tetrahydropyridine intermediate is reduced to the corresponding piperidine via catalytic hydrogenation.[6][10]

Materials and Reagents:

ReagentCAS No.Moles (Equivalents)Amount
Crude Tetrahydropyridine-1.0As obtained from Step 1.2
Palladium on Carbon (10% Pd)7440-05-31-2 mol%2-4 g
Methanol or Ethanol67-56-1 / 64-17-5-1 L
Hydrogen Gas1333-74-0Excess50-60 psi

Protocol:

  • Reactor Setup: A high-pressure hydrogenation reactor (autoclave) is used for this step.

  • Charging the Reactor: The crude 4-(2,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine is dissolved in methanol or ethanol and charged into the reactor. The 10% Pd/C catalyst is added carefully under a nitrogen atmosphere.

  • Hydrogenation: The reactor is sealed and purged several times with nitrogen, followed by purging with hydrogen gas. The reactor is then pressurized with hydrogen to 50-60 psi. The reaction mixture is stirred vigorously at room temperature.

  • Monitoring the Reaction: The progress of the reaction is monitored by the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, the hydrogen pressure is released, and the reactor is purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with methanol.

  • Isolation of Free Base: The filtrate is concentrated under reduced pressure to yield the crude 4-(2,4-Difluorophenyl)piperidine as a free base.

Part 2: Synthesis of 4-(2,4-Difluorophenyl)piperidine Hydrochloride

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

Materials and Reagents:

ReagentCAS No.Moles (Equivalents)Amount
4-(2,4-Difluorophenyl)piperidine-1.0As obtained from Part 1
Hydrochloric Acid (in Isopropanol or Diethyl Ether)7647-01-01.1As required
Isopropanol or Diethyl Ether67-63-0 / 60-29-7-As required

Protocol:

  • The crude 4-(2,4-Difluorophenyl)piperidine free base is dissolved in a minimal amount of isopropanol or diethyl ether.

  • The solution is cooled to 0-5 °C.

  • A solution of hydrochloric acid in isopropanol or diethyl ether is added dropwise with stirring until the pH of the solution is acidic (pH 1-2).

  • The hydrochloride salt precipitates out of the solution. The mixture is stirred at 0-5 °C for an additional hour to ensure complete precipitation.

  • The solid product is collected by filtration, washed with cold isopropanol or diethyl ether, and dried under vacuum to afford 4-(2,4-Difluorophenyl)piperidine hydrochloride as a white to off-white solid.

Analytical Characterization and Quality Control

To ensure the identity and purity of the final product and key intermediates, a suite of analytical techniques should be employed.[11][12]

Analytical TechniquePurpose
¹H NMR, ¹³C NMR, ¹⁹F NMR Structural elucidation and confirmation of the desired product.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.
High-Performance Liquid Chromatography (HPLC) Determination of purity and quantification of impurities.
Gas Chromatography (GC) Analysis of residual solvents.
Melting Point Physical characterization and indication of purity.
Elemental Analysis Confirmation of the elemental composition.

Safety and Handling Precautions

Large-scale chemical synthesis requires strict adherence to safety protocols to mitigate potential hazards.

  • Grignard Reaction: Grignard reagents are highly flammable and can be pyrophoric.[7][13] The reaction is also highly exothermic. All operations must be conducted in a well-ventilated fume hood, under an inert atmosphere, and away from sources of ignition. Anhydrous solvents are essential. Emergency quenching materials (e.g., dry sand, Class D fire extinguisher) should be readily available.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be carried out in a properly rated and maintained high-pressure reactor. The catalyst, particularly Pd/C, can be pyrophoric upon exposure to air, especially when saturated with hydrogen. The catalyst should be handled wet or under an inert atmosphere.

  • Corrosive Reagents: Formic acid and hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Process Optimization and Scale-Up Considerations

  • Solvent Selection: The choice of solvents for extraction and crystallization should be based on solubility, safety, environmental impact, and ease of recovery.

  • Catalyst Loading and Recycling: Optimizing the catalyst loading in the hydrogenation step is crucial for cost-effectiveness. The potential for catalyst recovery and reuse should be investigated.

  • Crystallization: The final crystallization step is critical for achieving high purity. Parameters such as solvent system, cooling rate, and agitation should be carefully controlled to obtain the desired crystal form and particle size.

  • Process Analytical Technology (PAT): For large-scale manufacturing, the implementation of PAT tools for real-time monitoring of reaction progress and critical quality attributes can enhance process control and consistency.

Conclusion

The large-scale synthesis of 4-(2,4-Difluorophenyl)piperidine hydrochloride is a multi-step process that requires careful planning and execution. The outlined protocol, based on a Grignard reaction followed by catalytic hydrogenation, offers a robust and scalable route. By understanding the underlying chemistry, adhering to strict safety protocols, and implementing appropriate analytical controls, researchers and drug development professionals can ensure the consistent and efficient production of this vital pharmaceutical intermediate.

References

  • Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Conjugate reduction of N-acyl-2,3-dihydro-4-pyridones. The Journal of Organic Chemistry, 66(6), 2181–2182.
  • Padwa, A., Gareau, Y., Harrison, B., & Rodriguez, A. (1991). Tandem Addition-Cycloaddition Reaction of Oximes with 2,3-Bis(phenylsulfonyl)-1,3-butadiene as a Method for 4-Piperidone Synthesis. The Journal of Organic Chemistry, 56(6), 2154–2161.
  • American Chemical Society. (n.d.). Grignard Reaction. ACS. Retrieved from [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. National Institutes of Health. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chempur. (n.d.). 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ResearchGate. (n.d.). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • Royal Society of Chemistry. (1997). Preparation, characterisation and catalytic hydrogenation properties of palladium supported on C60. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Difluorophenyl Piperidines

Welcome to the technical support center for the synthesis of difluorophenyl piperidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of difluorophenyl piperidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Introduction

Difluorophenyl piperidines are privileged scaffolds in modern medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals. The fluorine atoms can significantly modulate physicochemical properties such as metabolic stability, pKa, and binding affinity. However, their synthesis is not always straightforward and can be accompanied by several challenging side reactions. This guide provides a question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and supported by literature-proven solutions.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The direct reaction of piperidine with an activated difluoroaromatic ring is a common and atom-economical approach. However, its success is highly dependent on the substrate and reaction conditions.

Frequently Asked Questions (FAQs): SNAr Reactions

Question 1: My SNAr reaction between piperidine and 1,3-difluoro-4-nitrobenzene is sluggish and gives a low yield. What factors are most critical for this transformation?

Answer: The rate of SNAr reactions is governed by the stability of the intermediate Meisenheimer complex. Several factors are critical:

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are essential. They effectively solvate the cationic counter-ion of the base and do not interfere with the nucleophilic attack, thus accelerating the reaction.

  • Base: While piperidine is a nucleophile, an additional, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is often required to neutralize the HF formed during the reaction, which can otherwise protonate the starting piperidine, rendering it non-nucleophilic.

  • Temperature: These reactions often require elevated temperatures (80-150 °C) to proceed at a reasonable rate. However, excessive heat can lead to decomposition and side products. Careful temperature screening is recommended.

  • Activation: The aromatic ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) ortho or para to the fluorine leaving group is crucial. Without this activation, SNAr is generally not a viable strategy.

Question 2: I am observing a significant amount of a disubstituted product where piperidine has replaced both fluorine atoms. How can I improve selectivity for the desired mono-substituted product?

Answer: The formation of a disubstituted byproduct is a common issue, arising because the initial product, a (fluoronitrophenyl)piperidine, can sometimes be reactive enough to undergo a second substitution. To favor monosubstitution:

  • Control Stoichiometry: Use a slight excess of the difluoroaromatic starting material (e.g., 1.1 to 1.5 equivalents) relative to piperidine. This ensures the nucleophile is consumed before significant disubstitution can occur.

  • Lower Temperature & Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS. As soon as the starting piperidine is consumed, quench the reaction. Running the reaction at the lowest feasible temperature can also improve selectivity, as the second substitution often has a higher activation energy.

Troubleshooting Workflow for SNAr Reactions

The following diagram outlines a logical workflow for troubleshooting common issues in SNAr syntheses of difluorophenyl piperidines.

SNAr_Troubleshooting cluster_low Low or No Conversion cluster_side Side Product Formation start Reaction Start: Piperidine + Activated Difluoroarene check_conversion Check Conversion (TLC/LC-MS) start->check_conversion low_conversion Issue: Low/No Conversion check_conversion->low_conversion < 50% side_products Issue: Side Products Observed check_conversion->side_products > 50%, but impure end_product Successful Reaction: Purify Product check_conversion->end_product Clean, >90% q_activation Is Ring Activated? (e.g., NO2, CN) low_conversion->q_activation q_conditions Review Conditions: - Temp ↑ - Solvent (DMSO, DMF) - Base (K2CO3) q_activation->q_conditions Yes no_activation Result: S_N_Ar is not viable. Consider alternative route (e.g., Buchwald-Hartwig). q_activation->no_activation No q_disub Disubstitution Product? side_products->q_disub q_other Other Byproducts? side_products->q_other fix_disub Solution: - Use excess fluoroarene - Lower Temp - Shorter Time q_disub->fix_disub fix_other Solution: - Lower Temp - Inert Atmosphere - Purify Reagents q_other->fix_other

Caption: Troubleshooting Decision Tree for SNAr Reactions.

Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For less activated or unactivated difluoroarenes, the Buchwald-Hartwig cross-coupling reaction is the state-of-the-art method for forming the crucial C-N bond. While powerful, this method has its own set of characteristic side reactions.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Question 1: I am attempting to couple piperidine with 1-bromo-2,4-difluorobenzene and my main byproduct is 1,3-difluorobenzene. What is causing this hydrodehalogenation?

Answer: The formation of 1,3-difluorobenzene is a classic case of a hydrodehalogenation (or reductive elimination) side reaction. This occurs within the Pd(0)/Pd(II) catalytic cycle. After the oxidative addition of the aryl halide to the Pd(0) complex, the resulting Pd(II) intermediate can react with trace amounts of water or other proton sources in the presence of the base, leading to the protonolysis of the Pd-Aryl bond and regenerating the Pd(0) catalyst without undergoing the desired C-N bond formation.

To mitigate this:

  • Use Anhydrous Conditions: Ensure your solvent (e.g., toluene, dioxane) is anhydrous and the reaction is run under a dry, inert atmosphere (Argon or Nitrogen). Dry your reagents, including the piperidine and the base, if necessary.

  • Ligand Choice: Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos are generally preferred. They accelerate the rate of reductive elimination to form the C-N bond, which can outcompete the hydrodehalogenation pathway.

  • Base Selection: The choice of base is critical. While strong bases like NaOtBu or LHMDS are effective, they can sometimes promote side reactions. Consider using a weaker base like Cs₂CO₃ or K₃PO₄, which may require slightly higher temperatures but can provide a cleaner reaction profile.[1]

Question 2: Besides hydrodehalogenation, I am also observing a small amount of a monofluorophenyl piperidine byproduct. What is the mechanism for this hydrodefluorination?

Answer: Hydrodefluorination is a known, albeit less common, side reaction in reactions involving fluorinated arenes.[2] It is particularly noted in rhodium-catalyzed reactions but can occur under palladium catalysis as well. The mechanism is often complex and can involve direct C-F bond activation by the low-valent metal center. In some cases, catalyst poisoning by the fluoride ion can occur, which can be mitigated by additives. For instance, titanium isopropoxide has been used to sequester fluoride ions released during certain hydrogenation reactions, preventing catalyst deactivation.[2] While less common in Buchwald-Hartwig, if this side reaction is significant, a full re-optimization of catalyst, ligand, and solvent may be necessary.

Question 3: My reaction mixture turns black and catalyst decomposition seems to be an issue, leading to incomplete conversion. How can I improve catalyst stability?

Answer: The formation of palladium black indicates catalyst decomposition, a common failure mode.

  • Use Pre-catalysts: Instead of generating the active Pd(0) species in situ from sources like Pd₂(dba)₃, consider using modern, air-stable Pd(II) pre-catalysts (e.g., XPhos-Pd-G3, RuPhos-Pd-G4). These pre-catalysts are designed to controllably release the active Pd(0) species under the reaction conditions, minimizing decomposition and improving reproducibility.[1]

  • Lower Reaction Temperature: High temperatures (>110 °C) can accelerate catalyst decomposition. The use of highly active ligand systems often allows for lower reaction temperatures (e.g., 80-100 °C), preserving the catalyst's lifespan over the course of the reaction.[3]

  • Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio (typically ranging from 1:1 to 2:1 depending on the specific ligand and pre-catalyst used). Insufficient ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.

Protocol 2.1: Optimized Buchwald-Hartwig Amination Protocol

This protocol provides a robust starting point for the coupling of piperidine with a difluorobromoarene using a modern pre-catalyst.

Materials:

  • 1-Bromo-2,4-difluorobenzene (1.0 mmol, 1.0 equiv)

  • Piperidine (1.2 mmol, 1.2 equiv)

  • XPhos-Pd-G3 pre-catalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the 1-bromo-2,4-difluorobenzene, XPhos-Pd-G3, and sodium tert-butoxide.

  • Evacuate and backfill the flask with Argon three times.

  • Add the anhydrous toluene via syringe, followed by the piperidine.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Side Reactions

Buchwald_Hartwig_Cycle pd0 L-Pd(0) pd2_complex L-Pd(II)(ArF2)(X) pd0->pd2_complex Oxidative Addition pd2_amine L-Pd(II)(ArF2)(Piperidinyl) pd2_complex->pd2_amine Ligand Exchange side_reaction Hydrodehalogenation (Side Reaction) pd2_complex->side_reaction pd2_amine->pd0 product Product (Difluorophenyl Piperidine) pd2_amine->product Reductive Elimination arx ArF2-X piperidine Piperidine + Base hx H-X side_reaction->pd0 Reforms Pd(0) dehalogenated_product ArF2-H side_reaction->dehalogenated_product proton_source H+ Source (e.g., H2O) proton_source->side_reaction

Sources

Optimization

Technical Support Center: Stability of 4-(2,4-Difluorophenyl)piperidine Hydrochloride in Solution

Welcome to the Technical Support Center for 4-(2,4-Difluorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-(2,4-Difluorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific reasoning to empower your research. This document is structured to anticipate and answer your questions, offering field-proven insights into handling this compound in solution.

Introduction to 4-(2,4-Difluorophenyl)piperidine Hydrochloride

4-(2,4-Difluorophenyl)piperidine hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. The stability of this compound in solution is paramount for ensuring the accuracy, reproducibility, and safety of your experimental outcomes. The hydrochloride salt form generally enhances solubility and stability compared to the free base. However, like many substituted piperidines, its stability in solution can be influenced by several factors, including pH, temperature, light, and the presence of other chemical agents. Understanding these factors is crucial for mitigating degradation and ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 4-(2,4-Difluorophenyl)piperidine hydrochloride in solution.

Q1: I am observing a decrease in the concentration of my 4-(2,4-Difluorophenyl)piperidine hydrochloride stock solution over time. What could be the cause?

A decrease in concentration suggests degradation of the compound. Several factors could be at play:

  • pH of the Solution: The piperidine ring contains a basic nitrogen atom. The stability of piperidine derivatives is often pH-dependent.[1][2] In strongly acidic or alkaline solutions, the compound may be susceptible to hydrolysis or other degradation pathways. For many piperidine-containing compounds, optimal stability is often found in a slightly acidic to neutral pH range.[3]

  • Solvent Choice: While the hydrochloride salt is generally soluble in aqueous solutions, the choice of co-solvents can impact stability. Protic solvents may participate in degradation reactions, while aprotic solvents like DMSO and acetonitrile are often preferred for long-term storage of stock solutions.[4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][3] Storing solutions at lower temperatures (e.g., 4°C or -20°C) is generally recommended to minimize degradation.

  • Exposure to Light: Aromatic compounds and those with certain functional groups can be susceptible to photodegradation.[5] It is advisable to protect solutions from light, especially UV light, by using amber vials or storing them in the dark.

Q2: What are the likely degradation pathways for 4-(2,4-Difluorophenyl)piperidine hydrochloride in solution?

While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can infer potential pathways based on the functional groups present (a difluorophenyl group and a piperidine ring):

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opening products.[5] This can be initiated by atmospheric oxygen, especially in the presence of metal ions or light.

  • Hydrolysis: Although the core structure is generally stable against hydrolysis, extreme pH conditions could potentially promote reactions involving the difluorophenyl ring or the piperidine moiety.[4]

  • Photodegradation: The difluorophenyl group contains fluorine atoms, which are electron-withdrawing and can influence the photostability of the aromatic ring. Exposure to UV light could potentially lead to defluorination or other complex rearrangements.

Q3: How can I prepare a stable stock solution of 4-(2,4-Difluorophenyl)piperidine hydrochloride?

For optimal stability of your stock solution, consider the following best practices:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or acetonitrile. If an aqueous buffer is necessary, prepare it fresh and filter it. Aim for a slightly acidic pH (around 4-6) if compatible with your experimental design, as this can enhance the stability of the protonated piperidine nitrogen.

  • Concentration: Prepare a concentrated stock solution to minimize the effects of solvent impurities and adsorption to container walls.

  • Storage Conditions: Store the stock solution in small aliquots in tightly sealed amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Q4: I suspect my compound has degraded. How can I confirm this and identify the degradants?

To confirm degradation and identify the byproducts, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

  • Method Development: Develop a reverse-phase HPLC method that can separate the parent compound from potential degradation products.[3] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Forced Degradation Studies: To ensure your method is stability-indicating, you can perform forced degradation studies.[6][7] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, and light) to generate degradation products. The ability of your HPLC method to separate these newly formed peaks from the main compound peak confirms its suitability.

  • Peak Identification: Mass spectrometry (LC-MS) can be coupled with HPLC to determine the mass of the degradation products, providing crucial information for their identification.[3]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability-related issues.

Observed Issue Potential Cause Recommended Action
Inconsistent results between experiments Degradation of stock or working solutions.1. Prepare fresh solutions from solid material. 2. Perform a quick stability check of your solution by HPLC. 3. Review your solution preparation and storage procedures against the best practices outlined in the FAQs.
Appearance of new peaks in chromatogram Formation of degradation products.1. Conduct a forced degradation study to see if the new peaks match any of the induced degradants. 2. Use LC-MS to identify the mass of the unknown peaks. 3. Adjust solution pH, solvent, or storage conditions to minimize the formation of these impurities.
Precipitation in the solution upon storage Poor solubility or degradation to a less soluble product.1. Confirm the solubility of the compound in your chosen solvent at the storage temperature. 2. Analyze the precipitate to determine if it is the parent compound or a degradant. 3. Consider using a different solvent system or storing at a slightly higher temperature if stability allows.
Discoloration of the solution Oxidative degradation or photodecomposition.1. Immediately protect the solution from light. 2. Prepare fresh solution using deoxygenated solvents. 3. Store under an inert atmosphere.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of 4-(2,4-Difluorophenyl)piperidine hydrochloride in DMSO.

Materials:

  • 4-(2,4-Difluorophenyl)piperidine hydrochloride (solid)

  • Anhydrous DMSO (high purity)

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined caps

  • Argon or nitrogen gas (optional)

Procedure:

  • Allow the vial of 4-(2,4-Difluorophenyl)piperidine hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.

  • Accurately weigh the required amount of the compound. For a 1 mL 10 mM solution, you will need approximately 2.62 mg (Molecular Weight: 261.72 g/mol ).

  • Transfer the weighed compound to a clean, dry amber vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) can be used if necessary, but avoid excessive heat.

  • (Optional) Gently flush the headspace of the vial with argon or nitrogen gas before capping tightly.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C.

Protocol 2: Forced Degradation Study Workflow

This protocol provides a general workflow for conducting a forced degradation study to assess the stability of 4-(2,4-Difluorophenyl)piperidine hydrochloride and validate a stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare 1 mg/mL Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 60°C in solution) start->thermal photo Photolytic Stress (UV/Vis light exposure) start->photo control Control Sample (Protected from stress) start->control analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis evaluation Compare Chromatograms: - Identify Degradation Peaks - Determine Peak Purity - Elucidate Degradation Pathways analysis->evaluation

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways Visualization

The following diagram illustrates hypothetical degradation pathways for 4-(2,4-Difluorophenyl)piperidine hydrochloride based on its chemical structure.

Degradation_Pathways cluster_products Potential Degradation Products parent 4-(2,4-Difluorophenyl)piperidine hydrochloride Parent Compound n_oxide N-Oxide Oxidation of Piperidine Nitrogen parent:f1->n_oxide:f0 Oxidizing agents (e.g., H₂O₂) defluorinated Defluorinated Analogues Photodegradation parent:f1->defluorinated:f0 UV/Vis Light ring_opened Ring-Opened Products Further Oxidation n_oxide:f1->ring_opened:f0 Harsh Oxidation

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(2,4-Difluorophenyl)piperidine Hydrochloride

Welcome to the technical support center for the synthesis of 4-(2,4-Difluorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2,4-Difluorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we will delve into the common byproducts, their mechanisms of formation, and provide actionable troubleshooting strategies to optimize your synthetic protocols.

Introduction

The synthesis of 4-(2,4-Difluorophenyl)piperidine hydrochloride is a multi-step process that can be approached through various synthetic routes. The purity of the final product is paramount, and the formation of byproducts is a common challenge that can impact yield and downstream applications. This guide will focus on two prevalent synthetic strategies and the byproducts commonly associated with each.

Route A: Synthesis via Grignard Reaction with a 4-Piperidone Precursor

This common approach involves the reaction of a 2,4-difluorophenyl Grignard reagent with a protected 4-piperidone, followed by subsequent chemical modifications to yield the final product.

Visualizing the Workflow

Grignard_Route A 1. Grignard Reagent Formation (2,4-Difluorobromobenzene + Mg) B 2. Grignard Addition (Reagent from A + N-Protected-4-piperidone) A->B Reacts with C 3. Dehydration (optional, can be a side reaction) (Yields Tetrahydropyridine) B->C Acidic workup/heat D 4. Reduction of Alkene (Hydrogenation) B->D Direct Reduction (if no dehydration) C->D Hydrogenation E 5. N-Deprotection D->E Cleavage of protecting group F 6. Salt Formation (HCl) E->F Final Step

Caption: Synthetic workflow for Route A.

Frequently Asked Questions & Troubleshooting for Route A

Q1: During the Grignard addition step, my yield of the desired tertiary alcohol is low, and I observe several byproducts. What are they and why are they forming?

A1: Low yields in this step are common and can be attributed to several side reactions. The primary byproducts and their causes are outlined below:

Byproduct NameStructureMechanism of FormationTroubleshooting & Prevention
4-(2,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine 4-Aryl-1,2,3,6-tetrahydropyridineDehydration of the tertiary alcohol product during acidic workup or purification.[1]Use a mild quenching agent like saturated aqueous ammonium chloride instead of strong acids. Avoid excessive heat during purification.
Unreacted N-Protected-4-piperidone N-Protected-4-piperidoneThe Grignard reagent acts as a base, causing enolization of the 4-piperidone by deprotonating the acidic α-protons.[1]Perform the Grignard addition at low temperatures (-78°C to 0°C) to favor nucleophilic addition over enolization.
N-Protected-4-piperidinol N-Protected-4-piperidinolReduction of the 4-piperidone's ketone group by the Grignard reagent, which can occur if the Grignard reagent possesses β-hydrogens.[1]This is less common with aryl Grignards but can be minimized by maintaining low reaction temperatures.
2,2',4,4'-Tetrafluorobiphenyl Biaryl CompoundWurtz coupling, where the Grignard reagent reacts with unreacted 2,4-difluorobromobenzene.[1]Ensure slow addition of the aryl halide during the formation of the Grignard reagent to maintain a low concentration of the halide.

Expert Insight: The success of the Grignard reaction is highly dependent on anhydrous conditions and the activation of magnesium. An inactive magnesium surface due to an oxide layer can prevent the reaction from initiating.[1] Activation with a small crystal of iodine or 1,2-dibromoethane is recommended.[1]

Q2: After the N-deprotection step, I'm seeing impurities that are difficult to separate. What are these likely to be?

A2: Incomplete deprotection is a common source of impurities.

Byproduct NameStructureMechanism of FormationTroubleshooting & Prevention
N-Protected-4-(2,4-Difluorophenyl)piperidine N-Substituted PiperidineIncomplete cleavage of the nitrogen protecting group (e.g., Benzyl, Boc).Ensure optimized reaction conditions for deprotection (e.g., sufficient reaction time, appropriate catalyst loading for hydrogenolysis, or strong enough acid for Boc removal). Monitor the reaction progress by TLC or LC-MS.

Route B: Synthesis via Reduction of a Pyridine Precursor

This route involves the synthesis of a 4-(2,4-difluorophenyl)pyridine intermediate, which is then reduced to the corresponding piperidine.

Visualizing the Workflow

Pyridine_Route A 1. Synthesis of 4-(2,4-Difluorophenyl)pyridine (e.g., Suzuki or Negishi Coupling) B 2. Reduction of Pyridine Ring (e.g., Catalytic Hydrogenation) A->B Reduction C 3. Salt Formation (HCl) B->C Final Step

Caption: Synthetic workflow for Route B.

Frequently Asked Questions & Troubleshooting for Route B

Q1: The reduction of 4-(2,4-difluorophenyl)pyridine is not going to completion, or I'm observing unexpected byproducts. What should I look for?

A1: The reduction of substituted pyridines can be challenging and may lead to several byproducts.

Byproduct NameStructureMechanism of FormationTroubleshooting & Prevention
4-(2,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine TetrahydropyridineIncomplete reduction of the pyridine ring.[2]Increase catalyst loading, hydrogen pressure, or reaction time. The choice of catalyst (e.g., Rhodium, Palladium) and solvent can also significantly impact the reaction outcome.[2]
4-Phenylpiperidine Desfluoro-impurityHydrogenolysis of the C-F bonds on the phenyl ring during catalytic hydrogenation.Use milder reaction conditions (lower temperature and pressure). Some catalytic systems are less prone to causing defluorination. It has been reported that with certain catalysts, desfluoro-impurities can be kept below 1%.[2]
Cyclic Imine Cyclic ImineCan form with fluorine in the meta position during certain reduction conditions.[2]This is a less common byproduct but can be influenced by the choice of reducing agent and reaction conditions.

Expert Insight: The catalytic hydrogenation of pyridines is a common method for preparing piperidines.[3] For fluorinated pyridines, achieving complete reduction without defluorination is the primary challenge. Screening different catalysts and conditions is often necessary to optimize the yield and purity of the desired piperidine.[2]

General Impurities and Final Product Considerations

Regardless of the synthetic route, some impurities can be introduced from starting materials or reagents. It is crucial to use high-purity starting materials and solvents to minimize these.

The final salt formation step with hydrochloric acid is generally a clean and high-yielding reaction. However, residual solvents from previous steps can be trapped in the final crystalline product.

Analytical Methods for Impurity Detection

A combination of analytical techniques is recommended for the detection and quantification of byproducts and impurities:

  • High-Performance Liquid Chromatography (HPLC): A primary tool for assessing the purity of the final product and intermediates.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of unknown byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile impurities and starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural elucidation of the final product and any isolated byproducts. ¹⁹F NMR is particularly useful for tracking fluorinated species.

References

  • Christensen, J. A., et al.
  • Galkina, M. A., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, vol. 26, no. 24, 2021, p. 7549. [Link]

  • "Piperidine Synthesis." Defense Technical Information Center, 4 June 2025. [Link]

  • "Preparation of Piperidines, Part 2: Substituted at Position 3." YouTube, uploaded by Synthesis with Florencio Zaragoza, 12 Oct. 2024. [Link]

  • "Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride." PrepChem.com. [Link]

  • "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors." PubMed Central, National Library of Medicine. [Link]

  • "Procedure for N-alkylation of Piperidine?" ResearchGate, 16 Mar. 2017. [Link]

  • "N-Dealkylation of Amines." MDPI. [Link]

Sources

Optimization

Technical Support Center: Fluorination of Piperidine Rings

Welcome to the technical support center for the fluorination of piperidine rings. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the fluorination of piperidine rings. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine into this critical heterocyclic scaffold. The piperidine moiety is a cornerstone in medicinal chemistry, and its fluorination can profoundly enhance pharmacokinetic and physicochemical properties. However, the path to these valuable molecules is often fraught with experimental challenges.

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of fluorinated piperidines.

Issue 1: Low or No Yield of the Desired Fluorinated Piperidine

Question: My fluorination reaction is sluggish, or I'm not observing any product formation. What are the likely causes and how can I resolve this?

Answer: This is a common challenge, often stemming from the inherent stability of the piperidine ring or the deactivation of reagents. Let's break down the potential culprits and solutions.

  • Inert C-H Bonds: Direct C-H fluorination on a piperidine ring is notoriously difficult due to the high bond dissociation energy of aliphatic C-H bonds. If you are attempting a direct fluorination, consider an alternative strategy such as the hydrogenation of a fluorinated pyridine precursor, which is a more established and reliable method.[1][2][3]

  • Catalyst Poisoning: The Lewis basic nitrogen atom in the piperidine ring can coordinate to and deactivate metal catalysts, particularly in hydrogenation reactions of fluoropyridines.

    • Expert Insight: To circumvent this, the reaction is often conducted under acidic conditions. The addition of a Brønsted acid, like HCl, protonates the nitrogen, preventing it from poisoning the catalyst and improving the reaction's efficiency.[1][3]

  • Steric Hindrance: Bulky substituents on the piperidine ring or the fluorinating agent can sterically hinder the reaction. If you suspect steric hindrance, increasing the reaction temperature or switching to a less bulky fluorinating agent might be beneficial.[4]

Issue 2: Significant Formation of a Defluorinated Byproduct

Question: My primary isolated product is the non-fluorinated piperidine analog. How can I suppress this hydrodefluorination side reaction?

Answer: Hydrodefluorination is a major competing pathway in the hydrogenation of fluoropyridines.[1][3] The C-F bond is cleaved and replaced with a C-H bond, leading to the undesired byproduct.

  • Causality: This side reaction is often promoted by certain catalyst systems and reaction conditions. The choice of catalyst and the presence of an acid are critical to minimizing this pathway.

  • Troubleshooting Protocol:

    • Catalyst Selection: Instead of standard Pd/C, consider using Pearlman's catalyst (Pd(OH)₂/C). This catalyst has shown superior performance in suppressing hydrodefluorination.[1][3]

    • Acid Additive: As mentioned previously, the use of a Brønsted acid (e.g., aqueous HCl) in a solvent like methanol (MeOH) is crucial. The acidic medium protonates the substrate and product, which appears to disfavor the hydrodefluorination pathway.[1][3] Omitting the acid often leads to the defluorinated product being dominant.[1][3]

    • Solvent System: The choice of solvent can influence the reaction outcome. A combination of MeOH and aqueous HCl has proven effective.[1]

Table 1: Comparison of Catalytic Systems for the Hydrogenation of 3-Fluoropyridine

CatalystAcidPredominant ProductReference
Pd(OH)₂/C (20 wt%)aq. HCl3-Fluoropiperidine
Pd/C (10 wt%)NonePiperidine
Rh/C (5 wt%)aq. HClMixture
Issue 3: Difficulty in Product Isolation and Purification

Question: I'm struggling to isolate my fluorinated piperidine product. It seems to be volatile or difficult to handle. What are the best practices for purification?

Answer: Unprotected fluorinated piperidines can indeed be challenging to purify due to their volatility and basicity.[1][3]

  • Expert Recommendation: The most effective strategy is in situ protection of the piperidine nitrogen immediately following the reaction. This converts the volatile amine into a more stable, less volatile derivative that is easier to handle and purify using standard techniques like column chromatography.

  • Common Protecting Groups:

    • Benzyloxycarbonyl (Cbz): Added using benzyl chloroformate.

    • tert-Butoxycarbonyl (Boc): Added using di-tert-butyl dicarbonate.

    • Fluorenylmethyloxycarbonyl (Fmoc): Added using Fmoc-Cl or Fmoc-OSu.

This in situ trapping has been shown to lead to high isolated yields of the desired fluorinated piperidines.[1][3]

G cluster_reaction Reaction Vessel cluster_workup Workup & Protection A Fluoropyridine Substrate D Reaction Mixture (Fluorinated Piperidine HCl Salt) A->D Hydrogenation B Pd(OH)2/C, aq. HCl, MeOH B->D C H2 Atmosphere C->D E Filter to remove Catalyst D->E F Add Base (e.g., NaHCO3) E->F G Add Protecting Agent (e.g., Boc2O) F->G H Protected Fluoropiperidine G->H I Purification (Column Chromatography) H->I

Caption: A decision-making guide for choosing a synthetic route to fluorinated piperidines.

Q4: What is "late-stage fluorination" and why is it important for piperidine-containing compounds?

A4: Late-stage fluorination refers to the introduction of a fluorine atom into a complex molecule, such as a drug candidate, at one of the final steps of the synthesis. T[5][6]his is highly desirable in drug discovery as it allows for the rapid generation of fluorinated analogs of a promising compound without having to re-design the entire synthetic route. For piperidine-containing drugs, this would enable the synthesis of derivatives with potentially improved metabolic stability, bioavailability, and binding affinity. H[7]owever, achieving site-selective late-stage fluorination on a complex molecule containing a piperidine ring remains a significant challenge in synthetic chemistry.

[5][6]### References

  • BenchChem. (2025). common challenges in working with piperidine-based compounds. BenchChem Technical Support.

  • Max-Planck-Institut für Kohlenforschung. Late-Stage Fluorination.

  • Max-Planck-Institut für Kohlenforschung. Late-Stage Fluorination.

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]

  • University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • Zheng, M., & Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981–984. [Link]

  • Lee, H. G., Milner, P. J., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Accounts of chemical research, 47(11), 3447–3460. [Link]

  • Li, Y., & Jamison, T. F. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(13), 7378–7394. [Link]

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie (International ed. in English), 58(18), 6141–6145. [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]

  • Gouverneur, V., & Tredwell, M. (2012). Stereoselectively fluorinated N-heterocycles: a brief survey. ResearchGate. [Link]

  • Campbell, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

  • Itoh, T., Nakanishi, M., & Miyamoto, K. (2022). Ring-opening fluorination of bicyclic azaarenes. Chemical Science, 13(3), 665–670. [Link]

  • Yasuda, K., Nagasawa, D., & Kittaka, A. (2019). Efficient Stereo-Selective Fluorination on Vitamin D3 Side-Chain Using Electrophilic Fluorination. Molecules (Basel, Switzerland), 24(20), 3748. [Link]

  • Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. [Link]

  • Hodges, J. A., & Goundry, W. R. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(9), 1339–1344. [Link]

  • Itoh, T., Nakanishi, M., & Miyamoto, K. (2022). Ring-opening fluorination of bicyclic azaarenes. Chemical Science. [Link]

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(22), 2497–2506. [Link]

  • Li, Y., et al. (2020). Visible-light-induced C(sp3)–H functionalizations of piperidines to 3,3-dichloro-2-hydroxy-piperidines with N-chlorosuccinimide. Organic & Biomolecular Chemistry, 18(30), 5824–5828. [Link]

Sources

Troubleshooting

Technical Support Center: NMR Analysis of 4-(2,4-Difluorophenyl)piperidine Hydrochloride

Welcome to the technical support center for the NMR analysis of 4-(2,4-Difluorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of 4-(2,4-Difluorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting NMR spectra for this compound. Here, we address common issues, particularly the resolution of overlapping peaks, by providing in-depth troubleshooting guides and frequently asked questions. Our approach is grounded in established NMR principles and data from closely related structural analogs.

Understanding the Molecule and Potential NMR Challenges

4-(2,4-Difluorophenyl)piperidine hydrochloride is a substituted arylpiperidine. Its ¹H NMR spectrum is expected to be complex due to several factors:

  • Signal Overlap: The aliphatic protons of the piperidine ring often resonate in a narrow chemical shift range, leading to significant peak overlap.

  • Proton-Fluorine Coupling: The presence of two fluorine atoms on the aromatic ring introduces additional complexity through ¹H-¹⁹F coupling, which can span over multiple bonds.

  • Hydrochloride Salt Form: The protonation of the piperidine nitrogen affects the chemical shifts of the adjacent protons and introduces an exchangeable N-H proton.

  • Conformational Dynamics: The piperidine ring can exist in different chair conformations, which may lead to broadened signals or the presence of multiple species in solution, especially at lower temperatures.

This guide will provide a systematic approach to deconvoluting these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹⁹F NMR chemical shift ranges for 4-(2,4-Difluorophenyl)piperidine hydrochloride?

Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts for 4-(2,4-Difluorophenyl)piperidine Hydrochloride

Proton/NucleusPredicted Chemical Shift (ppm)Rationale and Potential Complications
Piperidine Protons
H-4 (methine)3.0 - 3.5Deshielded by the aromatic ring. Likely a complex multiplet due to coupling with adjacent axial and equatorial protons.
H-2, H-6 (axial & equatorial)3.2 - 3.8 (equatorial), 2.8 - 3.3 (axial)Deshielded due to proximity to the protonated nitrogen. Significant overlap is expected.
H-3, H-5 (axial & equatorial)1.8 - 2.4Less deshielded than H-2/H-6. Overlap with each other and potentially with residual solvent peaks is common.
N-H9.0 - 12.0Broad singlet, exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration.
Aromatic Protons
H-3'7.2 - 7.5Likely a triplet of doublets due to coupling with H-5' and F-2'/F-4'.
H-5'7.0 - 7.3Likely a doublet of doublets due to coupling with H-6' and F-4'.
H-6'6.8 - 7.1Likely a triplet of doublets due to coupling with H-5' and F-2'.
Fluorine Nuclei
F-2'-105 to -115Coupled to F-4', H-3', and H-6'.
F-4'-100 to -110Coupled to F-2', H-3', and H-5'.

Q2: Why are the peaks in the piperidine region of my ¹H NMR spectrum so broad and poorly resolved?

A2: This is a common issue with substituted piperidines and can be attributed to several factors:

  • Intermediate Rate of Conformational Exchange: The piperidine ring undergoes rapid chair-flipping at room temperature. If this exchange occurs at a rate comparable to the NMR timescale, it can lead to significant line broadening.

  • Viscosity of the Sample: Highly concentrated samples can be viscous, leading to broader signals.

  • Presence of Rotational Isomers: While less common for this specific molecule compared to N-acylated piperidines, restricted rotation around the C4-Aryl bond could contribute to broadening.[1]

Q3: How can I confirm that I have the hydrochloride salt and not the free base?

A3: The most definitive evidence is the presence of a broad signal in the downfield region (typically 9-12 ppm) corresponding to the N-H proton of the ammonium salt. This peak will disappear upon the addition of a drop of D₂O to the NMR tube due to proton-deuterium exchange. Additionally, the protons on the carbons adjacent to the nitrogen (H-2 and H-6) will be shifted further downfield in the salt form compared to the free base.

Troubleshooting Guides for Peak Resolution

When faced with an uninterpretable, overlapped ¹H NMR spectrum, a systematic approach is necessary.

Guide 1: Optimizing Experimental Conditions

The first step is to ensure that the data acquisition parameters are optimized.

dot

Caption: Workflow for optimizing experimental conditions.

Step-by-Step Protocol:

  • Solvent Study:

    • Rationale: Changing the solvent can induce differential shifts in proton resonances, potentially resolving overlapping signals. Aromatic solvents like benzene-d₆ are known to cause significant aromatic solvent-induced shifts (ASIS).

    • Procedure:

      • Prepare samples of your compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, Benzene-d₆).

      • Acquire a standard ¹H NMR spectrum for each sample under identical conditions.

      • Compare the spectra to identify the solvent that provides the best peak dispersion.

  • Variable Temperature (VT) NMR:

    • Rationale: If line broadening is due to conformational exchange, acquiring the spectrum at a higher temperature can increase the rate of exchange, leading to sharper, averaged signals. Conversely, lowering the temperature can slow the exchange enough to resolve the individual conformers.[1]

    • Procedure:

      • Choose a solvent with a suitable boiling and freezing point range (e.g., DMSO-d₆ or Toluene-d₈).

      • Acquire a series of ¹H NMR spectra at different temperatures (e.g., in 10-20°C increments from room temperature up to 80-100°C).

      • Analyze the spectra for changes in line shape and chemical shift.

  • Concentration Adjustment:

    • Rationale: High concentrations can lead to increased viscosity and intermolecular interactions, both of which can cause line broadening.

    • Procedure:

      • Prepare a dilution series of your sample.

      • Acquire ¹H NMR spectra and identify the concentration that provides the best resolution without sacrificing too much signal-to-noise.

Guide 2: Advanced NMR Techniques (2D NMR)

If optimizing experimental conditions is insufficient, 2D NMR experiments are essential for unambiguous assignment.

dot

Caption: Workflow for structural elucidation using 2D NMR.

Key 2D NMR Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are spin-spin coupled to each other, typically over two or three bonds.

    • Application: This is invaluable for tracing the connectivity within the piperidine ring. For example, a cross-peak between the methine proton (H-4) and the H-3/H-5 protons will be observed.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

    • Application: This experiment is excellent for resolving overlap. Even if two proton signals are completely overlapped in the ¹H spectrum, they will likely be resolved in the ¹³C dimension of the HSQC spectrum, as they are attached to different carbon atoms with distinct chemical shifts.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four).

    • Application: This is crucial for connecting different fragments of the molecule. For instance, it can show a correlation from the piperidine H-4 to the quaternary carbon of the aromatic ring, and from the aromatic protons to various carbons in the difluorophenyl ring, confirming the overall structure. It is also useful for identifying quaternary carbons that do not appear in the HSQC spectrum.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy):

    • Purpose: While less common, this experiment can show through-space correlations between protons and fluorine atoms, which can be useful for confirming stereochemistry and long-range interactions.

By systematically applying these troubleshooting guides, researchers can overcome the challenges of peak resolution and confidently elucidate the structure of 4-(2,4-Difluorophenyl)piperidine hydrochloride.

References

  • Köckerling, M.; Mamat, C. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry2021 , 3, 162-176. [Link]

  • The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. [Link]

  • PubChem. (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime. National Center for Biotechnology Information. [Link]

  • PubChem. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. National Center for Biotechnology Information. [Link]

  • Lambert, J. B.; et al. Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi. Journal of the American Chemical Society1967 , 89, 3761-3767. [Link]

  • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, 2009.
  • SpectraBase. 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]

  • Hennig, M.; et al. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society2007 , 129, 14297-14304. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • University of Ferrara Institutional Research Repository. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. [Link]

  • RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Risperidone Intermediates: 4-(2,4-Difluorophenyl)piperidine Hydrochloride vs. Traditional Precursors

For Researchers, Scientists, and Drug Development Professionals In the synthesis of the atypical antipsychotic agent Risperidone, the selection of starting materials and intermediates is a critical decision that profound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of the atypical antipsychotic agent Risperidone, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, purity, and overall cost-effectiveness of the manufacturing process. This guide provides an in-depth technical comparison between two key synthetic pathways to Risperidone, focusing on the strategic choice of the piperidine-containing intermediate. We will evaluate the traditional route, which commonly employs 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, against an alternative pathway that utilizes 4-(2,4-Difluorophenyl)piperidine hydrochloride as a pivotal precursor. This analysis is supported by a synthesis of available experimental data, impurity considerations, and a discussion of the underlying chemical principles.

Introduction to Risperidone and the Significance of its Intermediates

Risperidone, chemically known as 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[1] Its complex molecular structure necessitates a multi-step synthesis, where the strategic selection of intermediates plays a crucial role in the final product's quality and the economic viability of the production process. The core of Risperidone's structure is formed by the condensation of a piperidinyl-benzisoxazole moiety with a pyrido-pyrimidine fragment. This guide will dissect the synthesis of the former, as it presents a key juncture where different synthetic strategies can be employed.

The Conventional Synthetic Pathway: A Well-Trodden Road

The most established and widely documented industrial synthesis of Risperidone involves the coupling of two primary intermediates: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Intermediate A ) and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate B ).[2]

Conventional_Risperidone_Synthesis A 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl (Intermediate A) Risperidone Risperidone A->Risperidone Base (e.g., NaHCO₃) Solvent (e.g., MIBK) B 3-(2-Chloroethyl)-6,7,8,9-tetrahydro- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate B) B->Risperidone

Caption: Conventional synthesis of Risperidone via coupling of Intermediates A and B.

This pathway is favored for its robustness and well-understood reaction kinetics. However, the synthesis of Intermediate A itself can be a multi-step process, often starting from simpler precursors.

An Alternative Approach: The Role of 4-(2,4-Difluorophenyl)piperidine Hydrochloride

An alternative and potentially more streamlined approach to the benzisoxazole moiety of Risperidone utilizes 4-(2,4-Difluorophenyl)piperidine hydrochloride (Intermediate C ) as a key starting material.[3][4] This intermediate undergoes a one-pot oximation and cyclization reaction to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Intermediate A ), which is then coupled with Intermediate B to form Risperidone.

This alternative route essentially introduces a different starting point for the synthesis of the critical benzisoxazole intermediate. The core of the comparison, therefore, lies in evaluating the synthesis and properties of Intermediate C and its conversion to Intermediate A , versus the traditional methods of preparing Intermediate A .

Alternative_vs_Conventional_Pathway cluster_0 Alternative Pathway cluster_1 Conventional Pathway C 4-(2,4-Difluorophenyl)piperidine HCl (Intermediate C) Oximation_Cyclization One-pot Oximation & Cyclization C->Oximation_Cyclization A_alt 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl (Intermediate A) Oximation_Cyclization->A_alt Coupling Risperidone Synthesis A_alt->Coupling Coupling with Intermediate B Precursors Other Precursors Multi_step Multi-step Synthesis Precursors->Multi_step A_conv 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl (Intermediate A) Multi_step->A_conv A_conv->Coupling Coupling with Intermediate B

Caption: Comparison of synthetic pathways to Intermediate A.

Comparative Analysis: Performance and Experimental Data

The choice between these pathways hinges on several key performance indicators: yield, purity, number of synthetic steps, cost of reagents, and ease of operation on an industrial scale.

Parameter4-(2,4-Difluorophenyl)piperidine HCl PathwayTraditional Pathway for Intermediate A
Starting Material 4-(2,4-Difluorophenyl)piperidine hydrochlorideVaries, often involves multi-step synthesis from simpler aromatic compounds.
Key Transformation One-pot oximation and intramolecular cyclization.[4]Typically involves a multi-step sequence including Friedel-Crafts acylation, oximation, and cyclization.[2]
Reported Yield High-purity product obtained in good yield.[4]Overall yield can be lower due to multiple steps.
Process Simplicity Potentially simpler due to the one-pot nature of the key transformation.[4]Can be more complex with more isolation and purification steps.
Reagents & Conditions Utilizes hydroxylamine hydrochloride and an inorganic base (e.g., KOH or NaOH) in an alcohol solvent. Milder reaction conditions.[4]May involve harsher reagents like aluminum chloride for Friedel-Crafts acylation and potentially hazardous solvents.
Impurity Profile The one-pot nature may lead to a cleaner conversion with fewer isolated intermediates, potentially simplifying purification.Multiple steps can introduce a wider range of process-related impurities that need to be controlled.[5][6]

Experimental Protocols

Synthesis of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride (Intermediate C)

This intermediate is typically prepared via a Friedel-Crafts acylation of 1,3-difluorobenzene with a protected isonipecotoyl chloride, followed by deprotection.

Step 1: Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 1,3-difluorobenzene.

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of N-protected isonipecotoyl chloride in the same solvent.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC or HPLC).

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or chromatography.

Step 2: Deprotection

  • The N-protected 4-(2,4-difluorobenzoyl)piperidine is dissolved in a mixture of concentrated hydrochloric acid and acetic acid.

  • The mixture is refluxed for several hours until deprotection is complete.

  • After cooling, the reaction mixture is concentrated in vacuo.

  • The residue is triturated with a suitable solvent like isopropanol to induce crystallization.

  • The solid product is filtered, washed with a non-polar solvent (e.g., diethyl ether), and dried to afford 4-(2,4-difluorobenzoyl)piperidine hydrochloride. A reported yield for this deprotection step is 83%.[7]

Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride (Intermediate A) from Intermediate C

This one-pot reaction combines oximation and cyclization.

  • Dissolve 4-(2,4-difluorobenzoyl)piperidine hydrochloride (Intermediate C ) in an alcohol solvent (e.g., methanol, ethanol).[4]

  • Add hydroxylamine hydrochloride to the solution.

  • Add an inorganic base, such as potassium hydroxide or sodium hydroxide solution.[4]

  • Heat the reaction mixture to 40-45 °C and stir for 5-72 hours, monitoring the reaction progress by HPLC.[4]

  • Upon completion, cool the reaction mixture and slowly add concentrated hydrochloric acid to precipitate the product.

  • Cool the mixture to 0-5 °C and hold for 1-3 hours to ensure complete precipitation.[4]

  • Filter the solid, wash with a suitable solvent, and dry to obtain high-purity 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

Impurity Profiling: A Critical Differentiator

The impurity profile of the final Risperidone active pharmaceutical ingredient (API) is a critical quality attribute. The choice of synthetic route and the quality of intermediates directly influence the types and levels of impurities.

Common impurities in Risperidone synthesis can include:

  • Process-related impurities: Unreacted starting materials, by-products from side reactions, and residual solvents.

  • Degradation products: Risperidone can degrade under certain conditions to form impurities such as Risperidone N-oxide.[6]

  • Isomeric impurities: The oxime formation step can lead to E/Z isomers, which may need to be controlled.

The pathway starting from 4-(2,4-Difluorophenyl)piperidine hydrochloride may offer advantages in impurity control. The one-pot conversion to the benzisoxazole intermediate could potentially minimize the formation of by-products associated with a multi-step synthesis. Furthermore, the use of milder reaction conditions can reduce the likelihood of degradation. However, careful control of the oximation and cyclization is necessary to ensure complete conversion and minimize the formation of oxime-related impurities.

Conversely, the traditional route, while well-established, may present challenges in controlling impurities arising from each discrete synthetic step. For example, incomplete Friedel-Crafts acylation or side reactions during the cyclization can lead to impurities that are difficult to remove in the final product. One notable impurity that can arise is the "hydroxy keto analogue" of Risperidone, which can be formed from impurities present in the benzisoxazole intermediate.[5]

Conclusion: A Strategic Choice for Optimized Risperidone Synthesis

The selection of an intermediate for Risperidone synthesis is a multifaceted decision that requires a thorough evaluation of chemical, economic, and regulatory factors. While the traditional pathway utilizing a pre-formed 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a proven and reliable method, the alternative route starting from 4-(2,4-Difluorophenyl)piperidine hydrochloride presents compelling advantages.

The one-pot conversion of 4-(2,4-Difluorophenyl)piperidine hydrochloride to the key benzisoxazole intermediate offers the potential for a more streamlined, efficient, and cost-effective process. The milder reaction conditions and reduced number of steps may also contribute to a more favorable impurity profile in the final Risperidone API.

For researchers and drug development professionals, the pathway commencing with 4-(2,4-Difluorophenyl)piperidine hydrochloride warrants serious consideration as a modern and optimized approach to Risperidone synthesis. Further process development and optimization of this route could lead to significant improvements in the manufacturing of this important antipsychotic medication.

References

  • Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. Available at: [Link]

  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal, 10(10), 99-105. Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 7(1), 134-139. Available at: [Link]

  • MDPI. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(1), 1-15. Available at: [Link]

  • Google Patents. (2004). Improved process for preparation of risperidone. WO2004020439A2.
  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.
  • Rasayan Journal of Chemistry. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan J. Chem., 13(2), 940-948. Available at: [Link]

  • Google Patents. (2020). Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. CN111777601B.
  • PubMed. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. Medicinal Chemistry, 9(2), 240-248. Available at: [Link]

  • PubChem. (n.d.). Risperidone. Retrieved January 26, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride. Retrieved January 26, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 4-(2,4-Difluorophenyl)piperidine Hydrochloride

Introduction: Beyond the Percentage Point 4-(2,4-Difluorophenyl)piperidine hydrochloride is a key building block in modern medicinal chemistry, notably as a precursor in the synthesis of advanced pharmaceutical agents li...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Percentage Point

4-(2,4-Difluorophenyl)piperidine hydrochloride is a key building block in modern medicinal chemistry, notably as a precursor in the synthesis of advanced pharmaceutical agents like the atypical antipsychotic Iloperidone. For the medicinal chemist or process scientist, the stated purity on a supplier's bottle—often ">98%"—is merely the starting point of a critical investigation. The identity and quantity of the remaining percentage can profoundly impact reaction yields, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

Therefore, a comprehensive assessment of purity is not a single measurement but a holistic analytical strategy. It involves orthogonal methods that, together, build a high-confidence profile of the material. This guide outlines a logical, three-tiered approach that combines chromatographic, spectroscopic, and titrimetric techniques to create a complete and trustworthy picture of product quality. We will explore not just how to perform these analyses, but why specific methods are chosen and how their results are synergistically interpreted.

The Analyte: Understanding Potential Contaminants

Before designing an analytical strategy, we must understand the target molecule and its likely contaminants. Impurities in a commercial batch typically arise from three sources: the synthetic route, subsequent degradation, or storage.

  • Physicochemical Properties of 4-(2,4-Difluorophenyl)piperidine hydrochloride

PropertyValueSource
CAS Number 106266-04-0[1][2]
Molecular Formula C₁₂H₁₄ClF₂NO[1]
Molecular Weight 261.70 g/mol
Appearance White to light yellow crystalline powder[2]
  • Probable Sources of Impurities:

    • Synthesis-Related Impurities: These are the most common and varied. They can include unreacted starting materials, residual reagents, intermediates (such as N-debenzoylated precursors), or by-products from unintended side reactions. For instance, syntheses involving acylation of piperazine rings can sometimes yield both mono- and di-acylated products.[3]

    • Degradation Products: Although generally stable, the molecule could be susceptible to hydrolysis or oxidation under improper storage conditions (e.g., high humidity, exposure to light).

    • Residual Solvents: Organic solvents used in the final crystallization or purification steps can be trapped within the crystal lattice and are critical to quantify.

This understanding is paramount. A chromatographic method may be excellent for separating organic synthesis by-products, but it will not detect inorganic salts or water. A simple titration might quantify the total base content but will be blind to neutral impurities. This is why a multi-method, or orthogonal, approach is non-negotiable for a true purity assessment.

A Multi-Tiered Strategy for Purity Assessment

A robust analytical workflow ensures that different facets of the product's purity are examined independently. This creates a self-validating system where the results from one technique corroborate or highlight discrepancies in another.

Purity_Assessment_Workflow cluster_0 Tier 1: Identity & Foundational Checks cluster_1 Tier 2: Quantitative Assay cluster_2 Tier 3: Impurity Identification & Structural Verification cluster_3 Final Assessment T1_Start Commercial Sample T1_FTIR FTIR Spectroscopy (Identity Confirmation) T1_Start->T1_FTIR Confirm functional groups T1_MP Melting Point (Initial Purity Indication) T1_Start->T1_MP Check for gross impurities T2_Titr Potentiometric Titration (Assay of HCl Salt) T1_Start->T2_Titr T3_GCMS GC-MS (Residual Solvents, Volatiles) T1_Start->T3_GCMS T3_NMR NMR Spectroscopy (Structural Confirmation, qNMR) T1_Start->T3_NMR T2_HPLC HPLC-UV (Organic Purity & Impurities) T1_FTIR->T2_HPLC T1_MP->T2_HPLC T3_LCMS LC-MS (Impurity Mass ID) T2_HPLC->T3_LCMS Identify unknown peaks Report Certificate of Analysis (Purity, Assay, Impurity Profile) T2_HPLC->Report T2_Titr->Report T3_GCMS->Report T3_NMR->Report

Caption: A multi-tiered workflow for purity assessment.

Tier 1: Identity and Preliminary Assessment

The first step is to confirm that the material is, in fact, the correct compound and to get a rapid, qualitative sense of its purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy

    • Causality: FTIR is a rapid and definitive technique for confirming the presence of key functional groups. It serves as a molecular fingerprint. For 4-(2,4-difluorophenyl)piperidine hydrochloride, we expect to see characteristic absorptions for the N-H stretch of the secondary amine salt, C=O (ketone), aromatic C=C bonds, and the distinctive C-F stretches. This confirms the gross identity before investing time in more complex analyses.[4]

    • Experimental Protocol:

      • Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

      • Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

      • Compare the resulting spectrum against a known reference standard or literature data. Key expected peaks include: ~2700-2400 cm⁻¹ (secondary amine salt), ~1680 cm⁻¹ (ketone C=O), ~1600-1450 cm⁻¹ (aromatic ring), and ~1300-1100 cm⁻¹ (C-F bonds).

Tier 2: Primary Purity and Assay (Quantitative)

This tier employs the workhorse techniques for quantifying the main component and its organic impurities.

  • High-Performance Liquid Chromatography (HPLC-UV)

    • Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds. By separating the main component from closely related impurities, it allows for precise quantification based on the area-under-the-peak. The use of a UV detector is ideal as the difluorophenyl chromophore provides strong UV absorbance.

    • Experimental Protocol:

      • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Trifluoroacetic Acid (TFA) in water and Mobile Phase B as 0.1% TFA in acetonitrile. The acid modifier ensures sharp peaks for the basic piperidine moiety.[5]

      • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of ~0.5 mg/mL.

      • Chromatographic Conditions:

        • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

        • Flow Rate: 1.0 mL/min.

        • Detection: UV at 254 nm.

        • Gradient: A typical gradient might be 10% B to 90% B over 20 minutes to ensure elution of both polar and non-polar impurities.

      • Analysis: Inject the sample and integrate all peaks. Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. This method should be validated for linearity, precision, and accuracy.

  • Potentiometric Titration

    • Causality: While HPLC provides a measure of organic purity, it doesn't quantify inorganic impurities or give a direct measure of the salt content. An acid-base titration provides an absolute assay of the hydrochloride salt.[4] It quantifies the total basic equivalents in the sample. A potentiometric endpoint is preferred over a colorimetric indicator for better precision and accuracy.[6]

    • Experimental Protocol:

      • Sample Preparation: Accurately weigh ~200 mg of the sample and dissolve it in a suitable solvent like glacial acetic acid.

      • Titration: Titrate the solution with a standardized solution of 0.1 N perchloric acid in acetic acid.

      • Endpoint Detection: Use a pH electrode suitable for non-aqueous conditions to monitor the potential change. The endpoint is the point of maximum inflection in the titration curve.

      • Calculation: Calculate the assay based on the volume of titrant consumed and the known stoichiometry of the acid-base reaction.

Tier 3: Impurity Profiling and Structural Confirmation

This final tier focuses on definitively identifying the impurities and confirming the structure of the main component.

  • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Causality: GC-MS is exceptionally sensitive for identifying and quantifying volatile and semi-volatile compounds, making it the ideal method for analyzing residual solvents.[4][7]

    • Experimental Protocol:

      • Sample Preparation: Dissolve a known amount of the sample in a high-purity solvent like DMSO (which has a very high boiling point and won't interfere). Use a headspace autosampler for optimal sensitivity for residual solvents.

      • GC Conditions: Use a polar capillary column (e.g., DB-WAX) with a temperature program that ramps from ~40°C to ~250°C.

      • MS Detection: Scan a mass range of m/z 35-350.

      • Analysis: Identify solvent peaks by comparing their retention times and mass spectra to a library of known solvents. Quantify against a reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Causality: NMR is the most powerful tool for unambiguous structure elucidation.[8][9] It provides detailed information about the chemical environment of each atom in the molecule. ¹H NMR confirms the overall structure and can be used to quantify impurities. ¹⁹F NMR is particularly useful here, as the two fluorine atoms will give a clear and simple spectrum, highly sensitive to any changes in their electronic environment, making it an excellent probe for related impurities.[3][10]

    • Experimental Protocol:

      • Sample Preparation: Dissolve ~10-15 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

      • Acquisition:

        • ¹H NMR: Acquire a standard proton spectrum. The number of protons, their splitting patterns (multiplicity), and chemical shifts should match the expected structure.

        • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Two distinct signals should be observed for the two non-equivalent fluorine atoms.

      • Analysis: Confirm that all observed signals correspond to the target molecule. Any additional peaks represent impurities. For quantitative NMR (qNMR), a certified internal standard is added to accurately determine the concentration of the main component and impurities without needing individual impurity standards.

Comparative Analysis: A Tale of Three Batches

To illustrate how these orthogonal techniques work together, consider the hypothetical data for three different commercial lots.

Analytical TestSupplier ASupplier BIn-house Synthesis (Lot C)
Appearance White Crystalline PowderOff-White PowderWhite Crystalline Powder
HPLC Purity (Area %) 99.6%98.5%99.1%
Potentiometric Assay 99.8 ± 0.2%101.5 ± 0.3%99.3 ± 0.2%
Identified Impurities (by LC-MS) Impurity X (0.15%)Impurity Y (0.80%)Impurity X (0.10%)
Unknown (0.10%)Impurity Z (0.35%)Starting Material (0.45%)
Residual Solvents (by GC-MS) Acetone (150 ppm)Toluene (950 ppm)Ethyl Acetate (300 ppm)
  • Interpretation:

    • Supplier A: This appears to be a high-quality batch. The HPLC purity and titrimetric assay are in excellent agreement. The impurity levels are low, and the residual solvent is a low-toxicity solvent present at a low level.

    • Supplier B: This batch raises red flags. Although the HPLC purity is stated as >98%, the titrimetric assay is over 100%. This strongly suggests the presence of a basic impurity (Impurity Y or Z) that has a lower molecular weight or more basic sites than the parent compound, causing it to consume more titrant per unit mass. The high level of toluene, a more toxic solvent, may also be a concern depending on the application.

    • In-house Synthesis (Lot C): This batch is of good purity, but the presence of 0.45% unreacted starting material, identified by HPLC, indicates the purification process may need optimization. The HPLC and assay results are consistent.

Data_Interpretation cluster_logic Logic Checks HPLC HPLC Purity (Organic Profile) Conclusion Overall Quality Verdict HPLC->Conclusion Quantifies organic impurities logic1 Is Titration Assay > HPLC Purity? HPLC->logic1 logic2 Are unknown peaks identified? HPLC->logic2 Titr Titration Assay (Total Base) Titr->Conclusion Quantifies total salt content Titr->logic1 GCMS GC-MS (Volatiles) GCMS->Conclusion Quantifies residual solvents NMR_LCMS NMR / LC-MS (Identity) NMR_LCMS->Conclusion Confirms structure & impurity ID NMR_LCMS->logic2 logic1->Conclusion Indicates basic impurities logic2->Conclusion Confirms impurity profile

Caption: Logical relationships in interpreting orthogonal analytical data.

Conclusion

Assessing the purity of a critical raw material like 4-(2,4-Difluorophenyl)piperidine hydrochloride is a foundational step in ensuring the quality and reproducibility of research and drug development. A single purity value is insufficient. A robust, self-validating assessment is built upon an orthogonal set of analytical techniques. By combining the separation power of chromatography (HPLC, GC), the structural detail of spectroscopy (NMR), and the absolute quantification of titrimetry, a scientist can build a comprehensive Certificate of Analysis. This multi-faceted approach provides not just a number, but a deep understanding of the material's quality, enabling informed decisions and ensuring the integrity of the scientific process.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 18759874, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. PubChem. [Link]

  • Biosynce. (2023). What are the detection methods for piperidine?. Biosynce Blog. [Link]

  • Kühn, F. E., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3326. [Link]

  • Alichem. (n.d.). 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride. [Link]

  • NCERT. (n.d.). Titrimetric Analysis. National Council of Educational Research and Training. [Link]

  • ResearchGate. (2015). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • Silva, J. B., et al. (2015). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Nuclear Information System (INIS). [Link]

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]

  • ResearchGate. (2023). Identification and structure elucidation by NMR spectroscopy. [Link]

  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica - Drug Research, 64(2), 109-115. [Link]

  • Wesleyan University. (n.d.). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Referencing NMR Data: The Case of 4-(2,4-Difluorophenyl)piperidine Hydrochloride

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for this purpose. However, the interpretation of NMR spectra is not merely about identifying peaks; it's a meticulous process of cross-referencing experimental data with established literature values and theoretical principles to build an unshakeable case for the proposed chemical structure.

This guide provides an in-depth, practical walkthrough of this critical validation process, using 4-(2,4-Difluorophenyl)piperidine hydrochloride as a case study. This compound, a key intermediate in the synthesis of pharmaceuticals like Risperidone, presents an excellent example due to the distinct spectral features of its aromatic and aliphatic moieties. While a comprehensive, publicly available, and fully assigned NMR spectrum for this specific salt is not readily found in the peer-reviewed literature, this guide will construct a detailed, predicted "literature" dataset based on established NMR principles and data from closely related structures. This will serve as our benchmark for comparison against a hypothetical "experimental" dataset, thereby illustrating the complete workflow of spectral analysis and validation.

The Imperative of Spectral Validation

In the realm of pharmaceutical development, the precise molecular structure of a compound dictates its biological activity, efficacy, and safety profile. An error in structural assignment can have profound consequences, leading to wasted resources and potentially harmful outcomes. Therefore, a rigorous, multi-faceted approach to spectral validation is not just good practice; it is an ethical and scientific necessity. This guide champions a self-validating system of protocols, where each step is designed to ensure the accuracy and reliability of the final structural assignment.

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of your NMR data is paramount. A well-designed experiment will yield a spectrum with high signal-to-noise ratio, excellent resolution, and minimal artifacts, making interpretation more straightforward and reliable.

Step-by-Step Methodology for NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Purity: Ensure the sample of 4-(2,4-Difluorophenyl)piperidine hydrochloride is of high purity. Impurities will introduce extraneous peaks, complicating the spectrum. Purification can be achieved by recrystallization or column chromatography.

    • Solvent Selection: The choice of a deuterated solvent is critical. For hydrochloride salts, which can have limited solubility in non-polar solvents, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are often good choices. DMSO-d₆ is particularly useful as the N-H proton of the piperidinium ion is often observable and does not exchange as rapidly as it would in D₂O. The residual solvent peak of DMSO-d₆ appears at approximately 2.50 ppm in ¹H NMR and 39.52 ppm in ¹³C NMR.

    • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

    • Internal Standard: Tetramethylsilane (TMS) is the universally recognized internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small, precisely known amount can be added, or alternatively, the residual solvent peak can be used as a secondary reference point for calibration.

  • NMR Spectrometer Setup and Data Acquisition:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly helpful in resolving complex multiplets.

    • ¹H NMR Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

      • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

      • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate for good resolution.

      • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

      • Relaxation Delay: A relaxation delay of 1-2 seconds is a reasonable starting point.

    • ¹³C NMR Acquisition Parameters:

      • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon atom.

      • Spectral Width: A typical spectral width for organic molecules is 0-220 ppm.

      • Acquisition Time: An acquisition time of 1-2 seconds is common.

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from a few hundred to several thousand, depending on the sample concentration.

      • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

    • Data Processing: The acquired Free Induction Decay (FID) is transformed into a spectrum via a Fourier Transform. Apply appropriate phasing and baseline correction to obtain a clean spectrum for analysis.

Cross-Referencing Workflow: A Visual Guide

The process of cross-referencing NMR data can be visualized as a systematic workflow, ensuring all aspects of the data are considered and validated against reliable sources.

NMR_Validation_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis & Interpretation cluster_Validation Validation & Cross-Referencing cluster_Conclusion Conclusion A Prepare Sample (Purity, Solvent, Concentration) B Acquire 1H & 13C NMR Spectra A->B C Process Spectra (FT, Phasing, Baseline Correction) B->C D Peak Picking & Integration (1H) C->D E Analyze Chemical Shifts, Multiplicities, & Coupling Constants D->E H Compare Experimental Data with Literature/Predicted Data E->H F Search Literature & Databases for Reference Data F->H G Predict Spectrum using Software/Theoretical Principles G->H I Structural Confirmation or Re-evaluation H->I

Caption: Workflow for the cross-referencing and validation of NMR data.

Data Comparison: Experimental vs. Literature Values

The core of the validation process lies in the direct comparison of the experimentally obtained NMR data with literature or predicted values. The following tables present a hypothetical "experimental" dataset for 4-(2,4-Difluorophenyl)piperidine hydrochloride and a "literature-derived" dataset constructed from spectral prediction tools and analysis of similar compounds.

¹H NMR Data Comparison (400 MHz, DMSO-d₆)
Proton Assignment Hypothetical Experimental Data Literature-Derived (Predicted) Data Analysis & Rationale
Piperidine N-H₂⁺ 9.2 (br s, 2H)9.0 - 9.5 (br s, 2H)The acidic protons on the protonated nitrogen are expected to be downfield and broad due to quadrupolar relaxation and potential exchange.
Aromatic H-6 7.6 (td, J = 8.8, 6.4 Hz, 1H)7.5 - 7.7 (m, 1H)This proton is coupled to H-5 and the fluorine at C-4, resulting in a triplet of doublets.
Aromatic H-3 7.4 (ddd, J = 11.2, 8.8, 2.4 Hz, 1H)7.3 - 7.5 (m, 1H)This proton shows coupling to H-5, the fluorine at C-2, and the fluorine at C-4.
Aromatic H-5 7.2 (td, J = 8.8, 2.4 Hz, 1H)7.1 - 7.3 (m, 1H)Coupled to H-6, H-3, and the fluorine at C-4, appearing as a triplet of doublets.
Piperidine H-2ax, H-6ax 3.3 (m, 2H)3.2 - 3.4 (m, 2H)The axial protons adjacent to the nitrogen are deshielded.
Piperidine H-4 3.1 (m, 1H)3.0 - 3.2 (m, 1H)The proton at the point of substitution.
Piperidine H-2eq, H-6eq 2.9 (m, 2H)2.8 - 3.0 (m, 2H)The equatorial protons adjacent to the nitrogen are typically more shielded than the axial protons.
Piperidine H-3ax, H-5ax 2.0 (m, 2H)1.9 - 2.1 (m, 2H)Axial protons further from the nitrogen.
Piperidine H-3eq, H-5eq 1.8 (m, 2H)1.7 - 1.9 (m, 2H)Equatorial protons further from the nitrogen.
¹³C NMR Data Comparison (100 MHz, DMSO-d₆)
Carbon Assignment Hypothetical Experimental Data (ppm) Literature-Derived (Predicted) Data (ppm) Analysis & Rationale
Aromatic C-2 (C-F) 162.5 (dd, J = 248, 12 Hz)161 - 164 (dd)The direct coupling to fluorine results in a large coupling constant. The second coupling is to the other fluorine.
Aromatic C-4 (C-F) 160.0 (dd, J = 246, 12 Hz)159 - 162 (dd)Similar to C-2, with a large one-bond C-F coupling constant.
Aromatic C-6 131.5 (dd, J = 10, 4 Hz)130 - 132 (dd)Coupling to the two fluorine atoms.
Aromatic C-1 122.0 (dd, J = 14, 4 Hz)121 - 123 (dd)Coupling to the two fluorine atoms.
Aromatic C-5 112.0 (dd, J = 21, 4 Hz)111 - 113 (dd)Coupling to the two fluorine atoms.
Aromatic C-3 104.5 (t, J = 26 Hz)103 - 105 (t)Coupling to the two adjacent fluorine atoms results in a triplet-like appearance.
Piperidine C-2, C-6 43.042 - 44Carbons adjacent to the nitrogen.
Piperidine C-4 38.037 - 39The carbon bearing the difluorophenyl group.
Piperidine C-3, C-5 28.527 - 29The remaining piperidine carbons.

In-Depth Analysis and Interpretation

A thorough analysis goes beyond a simple comparison of chemical shifts. It involves a detailed examination of coupling constants, multiplicities, and integration values to build a cohesive structural argument.

  • The 2,4-Difluorophenyl Moiety: The aromatic region of the ¹H NMR spectrum is expected to be complex due to proton-proton and proton-fluorine couplings. The characteristic splitting patterns and the magnitude of the J-couplings are diagnostic. In the ¹³C NMR spectrum, the carbons directly attached to fluorine (C-2 and C-4) will exhibit large one-bond coupling constants (¹JCF), typically in the range of 240-250 Hz, and will appear as doublets of doublets due to coupling with the other fluorine atom. The other aromatic carbons will also show smaller couplings to the fluorine atoms.

  • The Piperidine Hydrochloride Moiety: The formation of the hydrochloride salt protonates the piperidine nitrogen, leading to a downfield shift of the adjacent protons (H-2 and H-6) compared to the free base. The N-H protons themselves will appear as a broad signal at a downfield chemical shift, and its integration should correspond to two protons. The piperidine ring typically adopts a chair conformation, leading to distinct signals for the axial and equatorial protons.

  • Integration: The relative integration of the signals in the ¹H NMR spectrum must be consistent with the number of protons in each environment. For 4-(2,4-Difluorophenyl)piperidine hydrochloride, the ratio of the aromatic protons to the piperidine protons (excluding the N-H protons) should be 3:9, which simplifies to 1:3.

Trustworthiness Through Self-Validation

The protocol described here is designed to be a self-validating system. By adhering to best practices in sample preparation and data acquisition, the likelihood of obtaining artifact-free, high-quality spectra is maximized. The subsequent cross-referencing against both predicted data and information from related compounds provides a robust check on the interpretation. Any significant deviation between the experimental and reference data should be a red flag, prompting a re-evaluation of the sample's purity, the experimental setup, or the proposed structure.

Conclusion

The structural elucidation of a chemical entity through NMR spectroscopy is a meticulous process that demands both technical expertise and a logical, systematic approach. This guide, using 4-(2,4-Difluorophenyl)piperidine hydrochloride as a practical example, has outlined a comprehensive workflow for acquiring, interpreting, and validating NMR data. By integrating high-quality experimental work with a thorough cross-referencing of literature and theoretical values, researchers can achieve a high degree of confidence in their structural assignments, thereby upholding the principles of scientific integrity and contributing to the advancement of drug discovery and development.

References

  • General Principles of NMR Spectroscopy

    • Title: Spectrometric Identific
    • Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
    • URL: [Link]

  • NMR Data of Related Compounds

    • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines
    • Source: Molecules2021, 26(1), 13.
    • URL: [Link]

  • Chemical Compound Database

    • Title: PubChem
    • Source: National Center for Biotechnology Inform
    • URL: [Link]

  • NMR Solvent Data: Title: NMR Solvent Data Chart Source: Cambridge Isotope Labor
  • NMR Prediction Software

    • Title: NMR Predictor
    • Source: ChemAxon
    • URL: [Link]

Comparative

A Senior Application Scientist's Guide to Bioisosteric Replacement of the Piperidine Ring

Introduction: The Enduring Importance of the Piperidine Scaffold and the Rationale for its Replacement The piperidine ring is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Piperidine Scaffold and the Rationale for its Replacement

The piperidine ring is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1][2] Its prevalence stems from a favorable combination of properties: a saturated, six-membered nitrogen heterocycle that is generally metabolically stable, possesses a basic nitrogen atom for salt formation and hydrogen bonding, and provides a rigid scaffold for the precise three-dimensional orientation of pharmacophoric groups.[1] From a biological perspective, the piperidine motif often enhances a molecule's druggability by improving its pharmacokinetic (ADME) properties and facilitating transport across biological membranes, frequently with reduced toxicity.[1]

However, the very features that make piperidine so attractive can also present challenges in drug development. The basicity of the piperidine nitrogen, for instance, can lead to off-target effects, such as hERG channel inhibition, which poses a risk for cardiotoxicity.[3][4] Furthermore, the metabolic stability of the piperidine ring, while generally good, can be compromised by oxidation at the carbons adjacent to the nitrogen, necessitating structural modifications.[1] The quest for novel chemical space and intellectual property also drives the exploration of alternatives to this well-trodden scaffold.

This is where the concept of bioisosteric replacement becomes a powerful tool in the medicinal chemist's arsenal. Bioisosterism refers to the substitution of a moiety within a biologically active molecule with another group that retains similar biological activity but possesses different physicochemical properties.[5] This guide provides a comparative analysis of common bioisosteric replacements for the piperidine ring, offering experimental data to support the rationale behind their selection and detailed protocols for their evaluation.

Comparative Analysis of Piperidine Bioisosteres

The selection of a suitable bioisostere for the piperidine ring is a multifactorial decision, guided by the specific challenges of a drug discovery program. Key properties to consider include basicity (pKa), lipophilicity (logP/logD), metabolic stability, and the spatial arrangement of substituents. The following sections provide a comparative overview of several classes of piperidine bioisosteres.

Saturated Heterocyclic Bioisosteres

Replacing the six-membered piperidine ring with smaller, four- or five-membered nitrogen heterocycles like azetidine and pyrrolidine can significantly impact a molecule's properties. These smaller rings offer a more compact and often more polar scaffold.

Azetidines, in particular, have gained prominence as piperidine bioisosteres due to their ability to reduce lipophilicity and provide novel exit vectors for substituents from their strained four-membered ring.[6] Their unique geometry can lead to improved target engagement and access to previously unexplored chemical space.[6] Pyrrolidines, while less strained than azetidines, offer greater conformational flexibility compared to the more rigid piperidine chair.[7] This flexibility can be advantageous for optimizing interactions with a binding pocket.[7]

PropertyPiperidineAzetidine AnalogPyrrolidine AnalogRationale for Replacement & Key Considerations
pKa ~11.2Generally lower (e.g., ~10.5)~11.3Azetidine's increased s-character of the nitrogen lone pair can reduce basicity, potentially mitigating pKa-related off-target effects. Pyrrolidine's basicity is comparable to piperidine.
clogP/logD HigherGenerally lowerSlightly lowerThe smaller, more polar nature of azetidine and pyrrolidine typically leads to reduced lipophilicity and improved aqueous solubility.
Metabolic Stability Susceptible to α-oxidationCan exhibit improved stabilityCan exhibit improved stabilityThe altered ring size and substitution patterns can block sites of metabolism observed in piperidine analogs.[6]
Conformational Rigidity High (chair conformation)High (puckered ring)Moderate (envelope/twist conformations)Azetidine offers a rigid scaffold with different substituent vectors. Pyrrolidine's flexibility may allow for better adaptation to the target binding site.[7]

The replacement of a methylene group in the piperidine ring with an oxygen atom to form a morpholine is a classic bioisosteric substitution. This seemingly simple change has profound effects on the molecule's physicochemical properties. The introduction of the oxygen atom significantly reduces the basicity of the nitrogen and increases the polarity of the ring, leading to a lower logP and often improved solubility. This strategy has been successfully employed to mitigate hERG liability associated with basic amines.

PropertyPiperidineMorpholineRationale for Replacement & Key Considerations
pKa ~11.2~8.4The electron-withdrawing effect of the oxygen atom dramatically lowers the pKa, reducing the positive charge at physiological pH and often mitigating hERG binding.
clogP/logD HigherLowerThe polar oxygen atom increases hydrophilicity, leading to improved solubility and potentially altered distribution profiles.
Metabolic Stability Susceptible to α-oxidationGenerally stableThe oxygen atom can alter the metabolic profile, often leading to increased stability compared to the corresponding piperidine.
Hydrogen Bonding N-H donor (secondary amine)N-H donor, O acceptorThe oxygen atom provides an additional hydrogen bond acceptor, which can be exploited for new interactions with the target protein.
Bridged and Spirocyclic Bioisosteres

Introducing conformational constraints through the use of bridged or spirocyclic systems can be a highly effective strategy for improving potency, selectivity, and metabolic stability. These rigid scaffolds reduce the entropic penalty of binding and can orient substituents in unique vectors that are not accessible with simple monocyclic rings.

Tropane, a bicyclo[3.2.1]octane system, can be considered a rigid analog of piperidine. The bridged structure locks the six-membered ring in a boat-like conformation, presenting substituents in well-defined axial and equatorial positions. This can lead to enhanced binding affinity and selectivity by pre-organizing the molecule in a bioactive conformation.

Spirocyclic systems, such as azaspiro[3.3]heptanes, have emerged as valuable bioisosteres of piperidine.[5][8][9] These scaffolds offer a three-dimensional exit vector for substituents that is distinct from that of a simple piperidine ring, allowing for the exploration of new binding interactions. They also tend to have lower lipophilicity and can exhibit improved metabolic stability.[8]

A comparative study on a model amide series highlighted the differences between piperidine, 2-azaspiro[3.3]heptane, and 1-azaspiro[3.3]heptane:[8][10]

CompoundclogPlogD (pH 7.4)Solubility (µM)Metabolic Stability (t½ in HLM, min)pKa
Piperidine analog (57) 3.71.61361411.3
2-Azaspiro[3.3]heptane analog (58) 3.41.2123111.2
1-Azaspiro[3.3]heptane analog (59) 3.41.0135211.4

Data from Grygorenko, et al. (2020).[8][10]

This data clearly demonstrates that the spirocyclic analogs have lower lipophilicity and, in the case of the 1-azaspiro[3.3]heptane, significantly improved metabolic stability compared to the piperidine-containing compound. The basicity, however, remains comparable.

Synthetic Strategies for Key Piperidine Bioisosteres

The practical application of bioisosteric replacement relies on the accessibility of the desired scaffolds. This section provides an overview of synthetic approaches to key piperidine bioisosteres.

Synthesis of 3-Substituted Azetidines from Commercial Starting Materials

Azetidines can be synthesized through various methods, including intramolecular cyclizations and ring expansions.[11][12] A straightforward approach to 3-substituted azetidines involves the use of commercially available 1-Boc-3-azetidinone.

G start 1-Boc-3-azetidinone step1 Nucleophilic addition (e.g., Grignard, organolithium) start->step1 intermediate1 1-Boc-3-hydroxy-3-substituted azetidine step1->intermediate1 step2 Deprotection (e.g., TFA/DCM) intermediate1->step2 product 3-Hydroxy-3-substituted azetidine step2->product

Figure 1: General scheme for the synthesis of 3-substituted azetidines.

Synthesis of Functionalized Tropanes

Tropanes are typically synthesized from tropinone, which can be accessed through the Robinson tropinone synthesis or purchased commercially. Functionalization of the tropane scaffold can be achieved through various reactions at the ketone or the nitrogen.

G start Tropinone step1 Reduction (e.g., NaBH4) start->step1 step3 Wittig reaction start->step3 intermediate1 Tropine / Pseudotropine step1->intermediate1 step2 N-Alkylation / Acylation intermediate1->step2 product1 N-Substituted tropanols step2->product1 product2 Exo-methylene tropanes step3->product2

Figure 2: Synthetic modifications of the tropane scaffold.

Experimental Protocols for the Evaluation of Piperidine Bioisosteres

A rigorous comparison of piperidine and its bioisosteres requires robust and reproducible experimental data. The following section provides detailed, step-by-step protocols for key in vitro assays used to characterize these compounds.

Protocol 1: Determination of Lipophilicity (logD) by the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining the partition coefficient (logP) or, more relevantly for ionizable compounds, the distribution coefficient (logD) at a specific pH.[13][14][15] This method directly measures the distribution of a compound between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., PBS at pH 7.4).

Step-by-Step Protocol:

  • Preparation of Phases:

    • Pre-saturate n-octanol with an equal volume of the aqueous buffer (e.g., PBS, pH 7.4) by shaking vigorously for 24 hours.

    • Similarly, pre-saturate the aqueous buffer with n-octanol.

    • Separate the two phases after allowing them to stand.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • In a glass vial, combine a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 1 mL of each).

    • Add a small volume of the compound stock solution to achieve a final concentration that is detectable in both phases.

    • Seal the vial and shake at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A standard curve for the compound in each phase should be prepared.

  • Calculation:

    • Calculate the logD using the following formula: logD = log10 ( [Compound]octanol / [Compound]aqueous )

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Pre-saturate n-octanol and buffer partition Combine phases and compound, then shake prep_phases->partition prep_sample Prepare compound stock solution prep_sample->partition separate Centrifuge to separate phases partition->separate quantify Quantify compound in each phase (HPLC/LC-MS) separate->quantify calculate Calculate logD quantify->calculate

Figure 3: Workflow for logD determination by the shake-flask method.

Protocol 2: Determination of pKa by Potentiometric Titration

Rationale: The pKa is a critical parameter that dictates the ionization state of a compound at a given pH, which in turn influences its solubility, permeability, and target binding.[3][16][17][18] Potentiometric titration is a highly accurate method for determining pKa values.[3][16][18]

Step-by-Step Protocol:

  • Instrument Calibration:

    • Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation:

    • Accurately weigh a small amount of the test compound and dissolve it in a suitable solvent system (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds). The final concentration should be in the range of 1-10 mM.

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a micro-stir bar into the solution.

    • Use a calibrated burette to add the titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound).

  • Titration:

    • Begin stirring the solution and record the initial pH.

    • Add the titrant in small, precise increments, recording the pH after each addition. Allow the pH to stabilize before each reading.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point. This can be determined from the titration curve or by calculating the first derivative of the curve (ΔpH/ΔV), where the peak indicates the equivalence point.

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Rationale: Assessing the metabolic stability of a compound early in drug discovery is crucial for predicting its in vivo clearance.[19][20][21] Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), making them a standard tool for this purpose.[19]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

    • Thaw a vial of pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the NADPH-regenerating system and the microsomal suspension at 37 °C for 10 minutes.

    • Initiate the reaction by adding a small volume of the test compound (typically from a DMSO stock, final concentration 1 µM) to the pre-warmed microsome/NADPH mixture.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Quantification:

    • Analyze the amount of the parent compound remaining at each time point by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

G cluster_prep Preparation cluster_exp Incubation cluster_analysis Analysis prep_reagents Prepare buffer, NADPH system, and microsomes pre_warm Pre-warm reagents at 37°C prep_reagents->pre_warm start_rxn Add test compound to initiate reaction pre_warm->start_rxn time_points Stop reaction at various time points start_rxn->time_points process_samples Centrifuge and collect supernatant time_points->process_samples quantify Quantify parent compound by LC-MS/MS process_samples->quantify calculate Calculate t½ and Clint quantify->calculate

Figure 4: Workflow for the in vitro microsomal stability assay.

Protocol 4: Radioligand Binding Assay for a G-Protein Coupled Receptor (GPCR)

Rationale: Receptor binding assays are essential for determining the affinity of a compound for its biological target.[22][23][24] A competitive radioligand binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor, allowing for the determination of the inhibitory constant (Ki).

Step-by-Step Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the target GPCR from a stable cell line or tissue source. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.[23]

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Include controls for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 30 °C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter plate.[22][23] The filters trap the membranes with the bound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion: A Strategic Approach to Piperidine Bioisosteric Replacement

The bioisosteric replacement of the piperidine ring is a powerful and versatile strategy in drug discovery. By judiciously selecting from a diverse palette of bioisosteres—including smaller rings, heteroatom-substituted analogs, and conformationally constrained systems—medicinal chemists can fine-tune the physicochemical and pharmacological properties of lead compounds to overcome liabilities and enhance their therapeutic potential. A thorough understanding of the synthetic accessibility of these scaffolds, coupled with rigorous in vitro characterization using the protocols outlined in this guide, will enable researchers to make data-driven decisions and accelerate the journey from a promising lead to a successful drug candidate.

References

  • Alcaro, S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(21), 12685-12708.
  • Azetidine synthesis. Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Bielenstein, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892.
  • Grygorenko, O. O., et al. (2020). Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • Basavaiah, D., et al. (2006). Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes. The Journal of Organic Chemistry, 71(13), 4904-4909.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 26, 2026, from [Link]

  • Feula, A. (2013).
  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(1), 4421-4434.
  • Eskandari, K., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9(1), 19963.
  • LogP / LogD shake-flask method. (2024, September 23). protocols.io. Retrieved January 26, 2026, from [Link]

  • Al-Warhi, T., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 28(13), 5082.
  • Box, K., & Comer, J. (2008). Development of Methods for the Determination of pKa Values. Current Pharmaceutical Analysis, 4(2), 94-104.
  • Mackenzie, A. R., et al. (2000).
  • Hanessian, S., et al. (2018). Design and Synthesis of Bridged Piperidine and Piperazine Isosteres. Bioorganic & Medicinal Chemistry Letters, 28(15), 2565-2569.
  • Sjölin, O. (2016). Synthesis of substituted pyrrolidines. KTH, School of Chemical Science and Engineering.
  • Minor, L. K. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Pyrrolidine synthesis. Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 26, 2026, from [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry, 50, 241-298.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1047-1055.
  • Grout, A. S., et al. (2003). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. Bioorganic & Medicinal Chemistry Letters, 13(14), 2411-2415.
  • van der Mey, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry Letters, 20(14), 4153-4157.
  • Wenlock, M. C., et al. (2003). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 33(1), 1-10.
  • Al-Ostoot, F. H., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(13), 5126.
  • Sadykov, K. F., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1058.
  • Potentiometric Titration of an Unknown Weak Acid. (n.d.). Retrieved January 26, 2026, from [Link]

  • Wang, T., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7019-7036.
  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Grygorenko, O. O., et al. (2020). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved January 26, 2026, from [Link]

  • Couty, F. (2005). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Synlett, 2005(16), 2459-2470.
  • Arts, E. J., & Miller, G. P. (2019). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Pharmaceuticals, 12(4), 147.
  • Wang, Y., et al. (2017). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry, 60(16), 7085-7098.
  • Subirats, X., et al. (2007). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
  • Valdés, C. (2022). Recent Advances in the Synthesis of Pyrrolidines. European Journal of Organic Chemistry, 2022(36), e202200671.
  • Avdeef, A. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical Sciences, 84(2), 165-174.
  • Grygorenko, O. O., et al. (2020). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). ResearchGate. Retrieved from [Link]

  • Sadykov, K. F., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1058.
  • Methods for the synthesis of azetidines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Isaksson, J., et al. (2017). Saccharin Aza Bioisosteres—Synthesis and Preclinical Property Comparisons. ACS Omega, 2(7), 3564-3571.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.